molecular formula C12H7Br2N B15334546 4,5-dibromo-9H-carbazole

4,5-dibromo-9H-carbazole

Cat. No.: B15334546
M. Wt: 325.00 g/mol
InChI Key: PJFWRZFVBUTJAC-UHFFFAOYSA-N
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Description

4,5-Dibromo-9H-carbazole is a versatile brominated carbazole derivative that serves as a key synthetic intermediate in the development of advanced organic electronic materials. Its primary research value lies in the field of organic light-emitting diodes (OLEDs), where carbazole derivatives are extensively utilized as host materials due to their high band gap energy and triplet energy levels, which are essential for efficient phosphorescence in devices . The specific bromination pattern at the 4 and 5 positions of the carbazole core makes this compound a strategic building block for constructing larger, more complex molecular architectures with tailored properties. Researchers employ this compound in cross-coupling reactions, such as Suzuki and Ulman couplings, to create novel small molecules or polymers for optoelectronic applications . Beyond OLED host materials, applications extend to other organic electronic devices, including organic solar cells (OPVs) and organic field-effect transistors (OFETs) . The carbazole unit is prized for its hole-transporting properties and high thermal stability, which contribute to the performance and longevity of electronic devices . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7Br2N

Molecular Weight

325.00 g/mol

IUPAC Name

4,5-dibromo-9H-carbazole

InChI

InChI=1S/C12H7Br2N/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6,15H

InChI Key

PJFWRZFVBUTJAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(N2)C=CC=C3Br

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Characterization of 4,5-dibromo-9H-carbazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, a detailed experimental protocol for the specific synthesis and complete characterization of 4,5-dibromo-9H-carbazole remains elusive. While numerous methods exist for the bromination of 9H-carbazole, specific reaction conditions that selectively yield the 4,5-dibromo isomer are not well-documented. Consequently, a complete in-depth technical guide with validated experimental procedures and comprehensive characterization data for this particular molecule cannot be provided at this time.

This document aims to provide a general overview of synthetic strategies for brominated carbazoles and the standard characterization techniques employed in this area of research. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis of related compounds.

General Synthetic Approaches to Brominated Carbazoles

The bromination of 9H-carbazole can be achieved through various methods, typically involving electrophilic aromatic substitution. The regioselectivity of the bromination is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and the presence of any directing groups on the carbazole ring.

Common brominating agents used for carbazoles include N-bromosuccinimide (NBS), bromine (Br₂), and hydrogen peroxide in the presence of hydrobromic acid (H₂O₂/HBr). The use of NBS is a widely adopted method for the bromination of aromatic compounds, including carbazole and its derivatives. The reaction is often carried out in a suitable solvent such as dichloromethane or carbon tetrachloride.

A general workflow for the synthesis of brominated carbazoles can be conceptualized as follows:

Synthesis_Workflow Carbazole 9H-Carbazole Reaction Reaction (Stirring at controlled temperature) Carbazole->Reaction Reagents Brominating Agent (e.g., NBS, Br₂) Reagents->Reaction Solvent Solvent (e.g., CH₂Cl₂, CCl₄) Solvent->Reaction Workup Aqueous Work-up (e.g., quenching, extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Brominated Carbazole Purification->Product

Figure 1: Generalized workflow for the synthesis of brominated carbazoles.

Characterization Techniques

Once a brominated carbazole derivative is synthesized, a suite of analytical techniques is employed to confirm its structure, purity, and other physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum provide information about the substitution pattern on the carbazole ring. Similarly, the number and chemical shifts of signals in the ¹³C NMR spectrum reveal the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. The presence of bromine atoms is readily identifiable due to their characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps to identify the functional groups present in the molecule. For this compound, characteristic peaks would include the N-H stretching vibration, C-H stretching and bending vibrations of the aromatic rings, and C-N stretching vibrations.

Melting Point Analysis

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and well-defined melting point range is indicative of a pure compound.

Data Summary (Hypothetical)

Due to the lack of specific experimental data for this compound, the following table presents hypothetical data based on general knowledge of similar compounds. This data is for illustrative purposes only and should not be considered as experimentally verified.

ParameterHypothetical Value
Molecular Formula C₁₂H₇Br₂N
Molecular Weight 325.00 g/mol
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm): [Expected aromatic and N-H proton signals]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): [Expected aromatic carbon signals]
Mass Spectrum (EI) m/z (%): [Expected molecular ion peak with isotopic pattern for two bromine atoms]
FT-IR (KBr) ν (cm⁻¹): [Expected N-H, C-H, and C-N stretching and bending vibrations]

Signaling Pathways and Applications

The biological activities and potential applications of many carbazole derivatives are an active area of research. Carbazoles have been investigated for their potential as anticancer, antibacterial, and antiviral agents. Some carbazole-containing compounds have been shown to interact with various signaling pathways involved in cell proliferation, apoptosis, and inflammation. However, without specific data on this compound, any discussion of its involvement in signaling pathways would be purely speculative.

A hypothetical signaling pathway that a carbazole derivative might modulate could involve the inhibition of a protein kinase, which is a common mechanism for anticancer drugs.

Signaling_Pathway Carbazole Carbazole Derivative (e.g., this compound) Kinase Protein Kinase Carbazole->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation

Figure 2: Hypothetical inhibition of a protein kinase signaling pathway by a carbazole derivative.

Conclusion

In-Depth Technical Guide to the Photophysical Properties of 4,5-Dibromo-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have garnered significant attention in the fields of materials science, organic electronics, and medicinal chemistry due to their unique electronic and photophysical properties. The carbazole core, a rigid and planar aromatic structure, provides a robust scaffold for the development of molecules with tailored functionalities. Among the various substituted carbazoles, 4,5-dibromo-9H-carbazole derivatives are emerging as a promising class of compounds with distinct characteristics owing to the specific substitution pattern of the bromine atoms.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is governed by the interplay of the carbazole core, the heavy-atom effect of the bromine substituents, and the nature of the substituent at the 9-position. These factors influence the absorption and emission characteristics, as well as the efficiencies of radiative and non-radiative decay pathways.

Data Presentation

While specific quantitative photophysical data for a wide range of this compound derivatives remains an area of active research, this section will be populated with available data from scientific literature as it becomes accessible. The following tables are structured to summarize key photophysical parameters for future reference.

Table 1: Absorption and Emission Properties of this compound Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)Reference
Data to be populated from future research

Table 2: Quantum Yields and Excited-State Lifetimes of this compound Derivatives

CompoundSolventQuantum Yield (Φ_F)Lifetime (τ) (ns)Reference
Data to be populated from future research

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives relies on a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε) of the compounds.

Methodology:

  • Sample Preparation: Prepare solutions of the this compound derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene, or acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance.

    • Calculate the molar extinction coefficient using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λ_em), the fluorescence quantum yield (Φ_F), and to observe solvatochromic effects.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of the compound in various solvents of differing polarity. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for both excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement of Emission Spectra:

    • Select an appropriate excitation wavelength, typically the λ_abs max determined from UV-Vis spectroscopy.

    • Scan the emission monochromator to record the fluorescence spectrum.

    • Identify the wavelength of maximum emission.

  • Determination of Fluorescence Quantum Yield (Relative Method):

    • Choose a well-characterized fluorescent standard with a known quantum yield and an absorption profile that overlaps with the sample.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Objective: To measure the excited-state lifetime (τ) of the fluorescent molecules.

Methodology:

  • Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This setup includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector, and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed laser at a specific wavelength.

    • The detector measures the arrival time of the emitted photons relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

  • Data Analysis:

    • The decay profile is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity and τ is the lifetime.

Mandatory Visualizations

Logical Workflow for Photophysical Characterization

The following diagram illustrates the typical workflow for the comprehensive photophysical characterization of a newly synthesized this compound derivative.

photophysical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence lifetime Time-Resolved Fluorescence (Lifetime) fluorescence->lifetime quantum_yield Quantum Yield Determination fluorescence->quantum_yield data_extraction Extraction of λ_abs, λ_em, Φ_F, τ lifetime->data_extraction quantum_yield->data_extraction structure_property Structure-Property Relationship Analysis data_extraction->structure_property application_potential Assessment of Application Potential (e.g., OLEDs, Sensors) structure_property->application_potential

Caption: Workflow for the synthesis and photophysical characterization of this compound derivatives.

Signaling Pathway in a Potential Application: Fluorescent Probe for Ion Sensing

This diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a fluorescent "turn-on" sensor for a specific metal ion.

ion_sensing_pathway probe This compound Probe (Low Fluorescence) complex Probe-Ion Complex (High Fluorescence) probe->complex Binding ion Target Metal Ion (M+) ion->complex emission Fluorescence Emission (λ_em) complex->emission Enhanced Emission excitation Excitation Light (λ_ex) excitation->complex

Caption: Hypothetical mechanism of a "turn-on" fluorescent sensor based on a this compound derivative for metal ion detection.

Conclusion

The this compound scaffold presents a versatile platform for the development of novel photophysically active materials. A thorough understanding of their absorption, emission, quantum yield, and excited-state lifetime, obtained through rigorous experimental protocols, is paramount for their rational design and successful implementation in advanced applications. This guide provides the foundational knowledge and methodologies for researchers to explore the rich photophysical landscape of these promising compounds. As more research is conducted, the quantitative data presented herein will be updated to provide an increasingly comprehensive resource for the scientific community.

Crystal Structure Analysis of 4,5-dibromo-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and structural databases did not yield a specific experimental crystal structure for 4,5-dibromo-9H-carbazole. Therefore, this guide will provide a comprehensive overview of the methodologies and expected structural characteristics for this compound, drawing upon data from closely related brominated carbazole derivatives to illustrate the principles of its crystal structure analysis.

Introduction to Carbazole Derivatives and Their Significance

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention from the scientific community. Their unique electronic and photophysical properties, coupled with their rigid and planar structure, make them valuable building blocks in various fields. In the realm of materials science, carbazole-based polymers are utilized in the development of organic light-emitting diodes (OLEDs), photovoltaics, and sensors. For drug development professionals, the carbazole scaffold is a privileged structure found in a number of biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.

The substitution pattern of functional groups on the carbazole core plays a crucial role in modulating its physicochemical and biological properties. Bromination, in particular, can significantly influence factors such as solubility, crystal packing, and electronic characteristics. A thorough understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction analysis, is paramount for establishing structure-property relationships and guiding the rational design of new materials and therapeutic agents. This technical guide outlines the key aspects of the crystal structure analysis of this compound, providing researchers with a framework for its synthesis, characterization, and structural elucidation.

Synthesis and Crystallization

While a specific synthetic protocol for this compound is not detailed in the available literature, a plausible route can be extrapolated from established methods for the synthesis of other brominated carbazoles. A common approach involves the direct bromination of the parent 9H-carbazole. However, controlling the regioselectivity to obtain the 4,5-dibromo isomer can be challenging and may require specific reaction conditions or a multi-step synthetic strategy.

An alternative and potentially more controlled approach would be a cyclization reaction, such as a Cadogan cyclization, starting from a suitably substituted biphenyl precursor.

Once synthesized, the purification of this compound would likely be achieved through column chromatography followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis. The choice of solvent for crystallization is critical and is often determined empirically. Common solvents for crystallizing carbazole derivatives include toluene, chloroform, and various alcohols. Slow evaporation of the solvent from a saturated solution is a widely used technique to grow high-quality single crystals.

Synthesis_and_Crystallization_Workflow General Workflow for Synthesis and Crystallization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 9H-Carbazole or Biphenyl Precursor) reaction Chemical Reaction (e.g., Bromination or Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization crystals Single Crystals recrystallization->crystals xrd X-ray Diffraction crystals->xrd

Caption: A generalized workflow for the synthesis and crystallization of a substituted carbazole derivative.

Crystal Structure Analysis by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the crystal structure can be solved and refined.

Although specific crystallographic data for this compound is unavailable, the following table summarizes the crystallographic data for other related dibromo- and bromo-substituted carbazole derivatives to provide an example of the expected parameters.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z
9-(4-bromophenyl)-9H-carbazoleC₁₈H₁₂BrNMonoclinicP2₁/c8.4137(3)20.1179(7)8.6346(3)90108.5322(14)901385.76(8)4
9-(4-bromobutyl)-9H-carbazoleC₁₆H₁₆BrNOrthorhombicPbca16.0949(4)7.7012(2)22.6874(4)9090902812.10(11)8
2,3,6,7-tetrabromo-9-butyl-9H-carbazoleC₁₆H₁₃Br₄NTriclinicP-18.7127(4)9.5712(4)11.3379(5)87.225(2)72.014(2)67.673(2)829.30(6)2
3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazoleC₁₈H₁₂Br₂N₂MonoclinicP2₁/n11.266(4)9.729(4)14.367(5)9098.341(6)901558.1(10)4

digraph X-ray_Diffraction_Workflow {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Single-Crystal X-ray Diffraction", rankdir="TB"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

crystal_selection [label="Crystal Selection and Mounting", fillcolor="#FFFFFF"]; data_collection [label="Data Collection\n(X-ray Diffractometer)", fillcolor="#FFFFFF"]; data_processing [label="Data Processing\n(Integration, Scaling, Absorption Correction)", fillcolor="#FFFFFF"]; structure_solution [label="Structure Solution\n(Direct Methods or Patterson Function)", fillcolor="#FFFFFF"]; structure_refinement [label="Structure Refinement\n(Least-Squares Minimization)", fillcolor="#FFFFFF"]; validation [label="Structure Validation and Analysis", fillcolor="#FFFFFF"]; cif_deposition [label="Crystallographic Information File (CIF) Deposition", shape=ellipse, fillcolor="#FFFFFF"];

crystal_selection -> data_collection; data_collection -> data_processing; data_processing -> structure_solution; structure_solution -> structure_refinement; structure_refinement -> validation; validation -> cif_deposition; }

Caption: A typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis techniques are essential for confirming the identity and purity of a synthesized compound and for understanding its properties.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the molecular structure of this compound. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing information about the substitution pattern. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic rings, and C-Br stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would provide information on the thermal stability of this compound, indicating its decomposition temperature.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature. This technique can be used to determine the melting point and to identify any phase transitions that the compound may undergo upon heating and cooling.

Computational Modeling and Predicted Structure

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular geometry and electronic properties of this compound. DFT calculations can be used to predict bond lengths, bond angles, and dihedral angles, as well as to simulate its spectroscopic properties.

Computational_Modeling_Logic Logical Flow for Computational Structural Analysis no_exp_data No Experimental Crystal Structure Data dft_calc Perform DFT Calculations no_exp_data->dft_calc predicted_geom Predicted Molecular Geometry (Bond Lengths, Angles) dft_calc->predicted_geom predicted_props Predicted Properties (Spectra, Electronic Structure) dft_calc->predicted_props hypothesis Formulate Hypotheses on Crystal Packing and Interactions predicted_geom->hypothesis

Caption: A logical diagram illustrating the use of computational methods in the absence of experimental data.

Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of intermolecular interactions. Based on the structures of related carbazole derivatives, the following interactions are likely to be significant:

  • N-H···Br Hydrogen Bonding: The hydrogen atom of the N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the bromine atoms of neighboring molecules.

  • Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules.

  • π-π Stacking: The planar aromatic carbazole core is expected to facilitate π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal lattice.

  • C-H···π Interactions: The aromatic C-H bonds can interact with the π-electron clouds of neighboring carbazole rings.

The interplay of these and other weaker van der Waals forces will ultimately determine the final crystal packing arrangement.

Conclusion

While the experimental crystal structure of this compound remains to be determined, this technical guide provides a comprehensive framework for its synthesis, characterization, and structural analysis. By drawing parallels with well-characterized, structurally related compounds, we have outlined the expected methodologies and key structural features. The synthesis would likely proceed via bromination or a cyclization reaction, followed by purification and crystallization. A combination of single-crystal X-ray diffraction, spectroscopic techniques, and thermal analysis would be essential for a complete characterization. In the continued absence of experimental data, computational modeling offers a powerful tool for predicting its structure and properties. A detailed understanding of the crystal structure and intermolecular interactions of this compound will be invaluable for researchers and scientists in the fields of materials science and drug development, enabling the rational design of new functional materials and therapeutic agents.

The Solubility and Stability of 4,5-dibromo-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 4,5-dibromo-9H-carbazole. Due to the limited direct data on this specific isomer, this guide incorporates relevant data from closely related brominated carbazole derivatives to provide a predictive assessment. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Physicochemical Properties of Dibrominated Carbazoles

While specific data for this compound is scarce, some predicted and experimental data for related isomers are available and can offer insights into its general characteristics.

PropertyThis compound (Predicted)2,7-dibromo-9H-carbazole (Experimental)Reference
Molecular FormulaC₁₂H₇Br₂NC₁₂H₇Br₂N[1]
Molecular Weight325.00 g/mol 325.00 g/mol [1]
Boiling Point445.8 ± 25.0 °CNot available[1]
Melting PointNot available225-230 °C
Density1.930 ± 0.06 g/cm³Not available[1]
pKa15.00 ± 0.10Not available[1]

Solubility Profile

The solubility of carbazole and its derivatives is highly dependent on the substitution pattern, the nature of the solvent, and the presence of functional groups that can engage in intermolecular interactions. Generally, the introduction of bromine atoms tends to decrease solubility in polar solvents due to the increased molecular weight and hydrophobicity.

Qualitative Solubility of Dibromocarbazole Derivatives
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a poorly soluble compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, DMF, Chloroform, Toluene)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to sediment the undissolved solid.

  • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Stability Assessment

The stability of carbazole derivatives can be influenced by factors such as heat, light, and pH. While specific stability data for this compound is limited, some studies on related compounds provide general expectations.

Thermal Stability

Carbazole derivatives used in organic electronics are generally known for their good chemical and thermal stability. For instance, certain carbazole-based materials have shown high glass transition temperatures, in the range of 141-157 °C, indicating significant thermal stability[3]. However, it is important to note that these are often more complex molecules than this compound.

Photostability

Some brominated carbazole-based dyes have been reported to have poor stability, although the specific conditions were not detailed[4]. The bromine-carbon bond can be susceptible to photolytic cleavage, which could lead to degradation of the molecule upon exposure to light, particularly UV radiation.

pH Stability

The stability of halogenated carbazoles can be pH-dependent. For example, the chloroperoxidase-catalyzed halogenation of carbazole to form polyhalogenated carbazoles occurs within a pH range of 3-7, and the product profile is dependent on the pH[5]. This suggests that the stability of the resulting halogenated carbazoles could also be influenced by the pH of the environment.

Experimental Protocol for Stability Testing (Forced Degradation Study)

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolytic stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Photostability chamber with controlled light and UV exposure

  • Oven for thermal stress

  • HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Hydrolytic Stress:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

    • Basic: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.

    • Neutral: Mix the stock solution with water and heat (e.g., at 60 °C) for a defined period.

  • Oxidative Stress: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a defined period.

  • Photolytic Stress: Expose the stock solution (in a photostable container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Stress: Expose the solid compound to dry heat in an oven (e.g., at 80 °C) for a defined period.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify any major degradation products.

Signaling Pathway Involvement and Analytical Workflow

While this compound itself is not extensively studied in biological systems, other carbazole derivatives have been shown to interact with various signaling pathways.

Representative Signaling Pathway

Carbazole derivatives have been investigated for their potential as anticancer agents, with some showing activity as topoisomerase II inhibitors, leading to the induction of apoptosis. The following diagram illustrates a simplified, representative signaling pathway for apoptosis induction by a generic carbazole derivative.

G Topoisomerase_II Topoisomerase II DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrion Mitochondrion Bax_Upregulation->Mitochondrion Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by a carbazole derivative.

General Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and subsequent analysis of a dibrominated carbazole derivative.

G Bromination Bromination Reaction (e.g., with NBS) Workup Reaction Work-up & Extraction Bromination->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Solubility_Testing Solubility Testing Characterization->Solubility_Testing Stability_Testing Stability Testing Characterization->Stability_Testing Data_Analysis Data Analysis & Reporting Solubility_Testing->Data_Analysis Stability_Testing->Data_Analysis

Caption: Synthesis and analysis workflow.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound, supplemented with data from related brominated carbazole isomers. The data suggests that dibromocarbazoles are likely to have low solubility in polar solvents, with solubility being highly dependent on the specific isomer and any additional functionalization. While carbazole derivatives are generally considered to have good thermal stability, their photostability, particularly for brominated compounds, may be a concern. The provided experimental protocols offer a starting point for the systematic evaluation of the solubility and stability of this compound to support its development in research and pharmaceutical applications. Further experimental studies are warranted to fully characterize this specific compound.

References

Spectroscopic and Structural Elucidation of Dibrominated Carbazole Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield publicly available experimental spectroscopic data (NMR, FT-IR, UV-Vis) and detailed protocols specifically for 4,5-dibromo-9H-carbazole. Therefore, this guide provides a comprehensive overview of the spectroscopic characterization of the closely related and well-documented isomer, 3,6-dibromo-9H-carbazole , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data interpretation principles described herein are directly applicable to the analysis of other carbazole derivatives.

This technical guide details the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 3,6-dibromo-9H-carbazole. It includes detailed experimental protocols for its synthesis and characterization, alongside workflow diagrams to illustrate the logical processes in its structural analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from NMR and FT-IR spectroscopy for 3,6-dibromo-9H-carbazole.

Table 1: ¹H NMR Spectroscopic Data of 3,6-dibromo-9H-carbazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.37singlet-N-H
8.13doublet1.9H-4, H-5
7.52doublet8.6H-2, H-7
7.31doublet8.6H-1, H-8

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 3,6-dibromo-9H-carbazole

Chemical Shift (δ) ppmAssignment
139.40C-4a, C-4b
129.26C-4, C-5
124.45C-2, C-7
113.07C-1, C-8
112.32C-3, C-6

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: FT-IR Spectroscopic Data of 3,6-dibromo-9H-carbazole

Wavenumber (cm⁻¹)IntensityAssignment
3421StrongN-H stretching
1564MediumN-H bending
562MediumC-Br stretching

Sample Preparation: KBr pellet[2]

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorptions in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. For 3,6-dibromo-9H-carbazole, the spectrum is expected to show multiple absorption bands. The introduction of bromine atoms, which are auxochromes, may cause a bathochromic (red) shift of these absorption maxima compared to the parent carbazole molecule. Typically, carbazole-based compounds exhibit absorption peaks in the range of 240-365 nm.[3]

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic characterization of 3,6-dibromo-9H-carbazole.

3.1. Synthesis of 3,6-dibromo-9H-carbazole [1]

  • Reaction Setup: To a suspension of carbazole (1 equivalent) in dichloromethane (DCM), a solution of N-bromosuccinimide (NBS, 2 equivalents) in dry dimethylformamide (DMF) is added dropwise over 1 hour at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is extracted with water three times. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in acetone and precipitated with hexane. The solid precipitate is filtered and dried under vacuum at 50°C to yield 3,6-dibromo-9H-carbazole as a white solid.

3.2. NMR Spectroscopy [1]

  • Sample Preparation: Approximately 5-10 mg of the synthesized 3,6-dibromo-9H-carbazole is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra are acquired with 1024-2048 scans. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

3.3. FT-IR Spectroscopy [2]

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The FT-IR spectrum is recorded using an FT-IR spectrophotometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber is recorded prior to sample analysis.

3.4. UV-Vis Spectroscopy [2]

  • Sample Preparation: A dilute solution of 3,6-dibromo-9H-carbazole is prepared in a suitable UV-transparent solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The concentration is typically in the micromolar range.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm. The solvent is used as a reference in the second beam.

Visualization of Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of dibromocarbazoles and the logical integration of spectroscopic data for structural elucidation.

synthesis_workflow cluster_characterization Spectroscopic Characterization start Start Materials: Carbazole & NBS reaction Bromination Reaction (DMF/DCM, 24h, RT) start->reaction 1. workup Aqueous Work-up & Extraction reaction->workup 2. purification Purification: Precipitation workup->purification 3. product Final Product: 3,6-Dibromo-9H-carbazole purification->product 4. nmr NMR (¹H & ¹³C) product->nmr Verify Structure ftir FT-IR product->ftir Identify Functional Groups uvvis UV-Vis product->uvvis Analyze Electronic Properties

Caption: Synthesis and Characterization Workflow.

data_integration cluster_data Experimental Data cluster_interpretation Interpretation structure Proposed Structure: 3,6-Dibromo-9H-carbazole nmr_interp Proton & Carbon Environment structure->nmr_interp ftir_interp Functional Groups Present structure->ftir_interp uv_interp Conjugated System Properties structure->uv_interp nmr_data NMR Data: - Number of signals - Chemical shifts - Coupling constants - Integration ftir_data FT-IR Data: - N-H stretch - C-Br stretch - Aromatic C-H bands uv_data UV-Vis Data: - λmax values - Molar absorptivity nmr_interp->nmr_data ftir_interp->ftir_data uv_interp->uv_data

Caption: Spectroscopic Data Integration Logic.

References

Navigating the Electronic Landscape: A Technical Guide to Molecular Orbital Calculations of 4,5-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of molecular orbital calculations for 4,5-dibromo-9H-carbazole. While direct computational data for this specific isomer is limited in publicly accessible literature, this whitepaper synthesizes methodologies and representative data from closely related carbazole derivatives to offer a robust predictive framework. Understanding the electronic properties of this molecule is crucial for its application in materials science and as a potential scaffold in drug discovery.

Theoretical Foundation of Molecular Orbital Calculations

Molecular orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.[1] A smaller gap generally implies higher reactivity and lower stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules.[2][3] DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in predicting the geometric and electronic properties of carbazole derivatives.[4][5][6][7]

Computational Methodology: A Practical Protocol

The following protocol outlines a standard approach for performing molecular orbital calculations on substituted carbazoles, based on methods reported in peer-reviewed literature.[3][4][8]

Experimental Protocol: DFT-Based Molecular Orbital Calculation

  • Molecular Structure Creation: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • The initial structure is optimized to find the lowest energy conformation.

    • Method: Density Functional Theory (DFT).[3]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.[4][5][6][7] The M06-2X functional is also utilized for its accuracy with non-covalent interactions.[3]

    • Basis Set: 6-31G(d,p) or a larger set like 6-311++G(d,p) is typically employed for a balance of accuracy and computational cost.[4][5][8]

    • Solvent Effects: Solvation effects can be modeled using methods like the Polarizable Continuum Model (PCM) if the molecule's behavior in a specific solvent is of interest.

  • Frequency Calculation:

    • A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[3]

    • This step also provides thermodynamic properties like zero-point vibrational energy.

  • Molecular Orbital Analysis:

    • Following successful optimization, a single-point energy calculation is performed using the same functional and basis set.

    • This calculation yields the energies of the molecular orbitals, including the HOMO and LUMO.

    • The electron density distribution of the frontier molecular orbitals (HOMO and LUMO) is visualized to understand the regions of electron donation and acceptance.

  • Calculation of Electronic Properties:

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

    • Ionization Potential (IP): IP ≈ -EHOMO (Koopmans' theorem)

    • Electron Affinity (EA): EA ≈ -ELUMO (Koopmans' theorem)

    • Other properties such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies.

Representative Data for Substituted Carbazoles

The following table summarizes calculated electronic properties for various carbazole derivatives from the literature. This data provides a valuable reference for estimating the properties of this compound. The bromination of the carbazole core is expected to influence its electronic properties, potentially lowering the HOMO and LUMO energy levels and affecting the HOMO-LUMO gap.[9][10]

CompoundComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Carbazole-HB3LYP/6-31G(d,p)-5.670-0.8024.868[5]
Carbazole-CH3B3LYP/6-31G(d,p)-5.452-0.8244.628[5]
Carbazole-SHB3LYP/6-31G(d,p)-5.758-0.9084.850[5]
Carbazole-HB3LYP-D3/6-311+G(2d,p)-5.986-1.2484.738[5]
Carbazole-CH3B3LYP-D3/6-311+G(2d,p)-5.751-1.2644.487[5]
Carbazole-SHB3LYP-D3/6-311+G(2d,p)-6.058-1.3424.716[5]

Visualizing the Computational Workflow

The process of performing molecular orbital calculations can be represented as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps involved.

G Computational Workflow for Molecular Orbital Analysis A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Energy Minimum Confirmed D->E Zero F Transition State/Error D->F One or more G 4. Single-Point Energy Calculation E->G H 5. Molecular Orbital Analysis (HOMO, LUMO, etc.) G->H I 6. Visualization & Data Extraction H->I

Caption: A flowchart of the computational protocol.

Conclusion

This technical guide provides a foundational understanding of the methodologies employed for the molecular orbital calculations of this compound. By leveraging established computational protocols and representative data from related carbazole derivatives, researchers can predict and understand the electronic structure of this molecule. These theoretical insights are invaluable for guiding experimental work in the development of novel materials and therapeutics. The provided workflow and data serve as a starting point for more detailed and specific computational investigations into the properties and potential applications of this compound.

References

An In-depth Technical Guide to 4,5-dibromo-9H-carbazole: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dibromo-9H-carbazole is a halogenated derivative of carbazole, a tricyclic aromatic heterocycle. While carbazole and its other brominated isomers, such as 3,6-dibromo-9H-carbazole and 2,7-dibromo-9H-carbazole, have been extensively studied and utilized in various fields, the 4,5-dibromo isomer has remained relatively obscure until recently. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, offering valuable insights for its potential applications in medicinal chemistry, materials science, and organic synthesis.

Discovery and Historical Context

The history of this compound is not as well-documented as that of its other isomers. Early research on the bromination of carbazole primarily focused on the more accessible 3,6- and 2,7-positions, which are electronically favored for electrophilic substitution. The inherent steric hindrance around the 4 and 5 positions, often referred to as the "bay region," makes direct functionalization at these sites challenging.

The first definitive and regioselective synthesis of this compound was reported relatively recently by Papeo, F., and colleagues in 2021. Their work, published in Chemical Communications, described a novel method involving the dilithiation of an N-protected carbazole derivative, which finally allowed for the targeted synthesis of this elusive isomer in a controlled manner. This breakthrough has opened the door for more systematic investigation into the properties and potential applications of this compound.

Prior to this, any formation of this compound would have likely been as a minor, often uncharacterized, byproduct in non-selective halogenation reactions of carbazole. The lack of efficient methods for its isolation and characterization contributed to its limited presence in the chemical literature for many years.

Physicochemical and Spectroscopic Data

Herein are the key physicochemical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₇Br₂N[1]
Molecular Weight 325.00 g/mol [1]
CAS Number 905702-33-2[1]
Appearance Solid
Melting Point Not reported
Boiling Point 445.8 ± 25.0 °C (Predicted)[1]
Density 1.930 ± 0.06 g/cm³ (Predicted)[1]
pKa 15.00 ± 0.10 (Predicted)[1]

Spectroscopic Data:

  • ¹H NMR: Specific data for this compound is not widely available in public databases. However, based on the structure, one would expect a complex aromatic region with distinct signals for the protons on the dibrominated and non-brominated rings.

  • ¹³C NMR: Similar to the proton NMR, the carbon spectrum would show signals corresponding to the 12 carbons of the carbazole core, with the carbons bearing bromine atoms shifted downfield.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms.

Experimental Protocols

The most efficient and regioselective synthesis of this compound to date is based on the work of Papeo, F., et al. The general strategy involves the protection of the carbazole nitrogen with a bulky silyl group, followed by a directed dilithiation at the 4 and 5 positions, and subsequent quenching with an electrophilic bromine source.

Synthesis of N-Triisopropylsilyl-9H-carbazole (N-TIPS-carbazole)

A solution of 9H-carbazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to deprotonate the nitrogen. Subsequently, triisopropylsilyl chloride (TIPSCl) is added to the solution, and the reaction is allowed to warm to room temperature. After an aqueous workup and purification by column chromatography, N-TIPS-carbazole is obtained.

Regioselective Dibromination of N-TIPS-carbazole

N-TIPS-carbazole is dissolved in an anhydrous ethereal solvent (e.g., diethyl ether) and treated with a solution of n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This mixture is stirred at room temperature for an extended period to facilitate the dilithiation at the 4 and 5 positions. The resulting dianion is then quenched by the addition of a solution of elemental bromine (Br₂) in a suitable solvent at low temperature.

Deprotection to this compound

The crude product from the previous step is then deprotected by treating it with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran. After purification by column chromatography, this compound is isolated as the final product.

Logical Relationships and Experimental Workflows

The synthesis of this compound can be visualized as a multi-step process, starting from the readily available 9H-carbazole. The key is the strategic use of a bulky protecting group to direct the metalation to the sterically hindered bay region.

Synthesis_Workflow Carbazole 9H-Carbazole N_TIPS_Carbazole N-TIPS-Carbazole Carbazole->N_TIPS_Carbazole 1. Base 2. TIPSCl Dilithiated_Intermediate 4,5-Dilithio-N-TIPS-Carbazole N_TIPS_Carbazole->Dilithiated_Intermediate n-BuLi, TMEDA Dibromo_Protected 4,5-Dibromo-N-TIPS-Carbazole Dilithiated_Intermediate->Dibromo_Protected Br₂ Final_Product This compound Dibromo_Protected->Final_Product TBAF

Caption: Synthetic workflow for this compound.

Signaling Pathways and Potential Applications in Drug Development

While specific biological activities of this compound are yet to be extensively reported, the carbazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Carbazole derivatives have been shown to exhibit a wide range of activities, including anticancer, antiviral, and neuroprotective effects.

The introduction of bromine atoms at the 4 and 5 positions can significantly alter the electronic and steric properties of the carbazole core. This could lead to novel interactions with biological targets. For instance, the halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The potential signaling pathways that could be modulated by this compound are diverse and would depend on the specific cellular context and the nature of any further modifications to the molecule. Given the known activities of other carbazole derivatives, potential targets could include protein kinases, DNA, and various receptors.

Potential_Applications cluster_Targets Potential Targets Carbazole_Core This compound Target_Interaction Interaction with Biological Targets Carbazole_Core->Target_Interaction Signaling_Modulation Modulation of Signaling Pathways Target_Interaction->Signaling_Modulation Kinases Protein Kinases Target_Interaction->Kinases DNA DNA Target_Interaction->DNA Receptors Receptors Target_Interaction->Receptors Therapeutic_Effect Therapeutic Effect Signaling_Modulation->Therapeutic_Effect

Caption: Potential mechanism of action in drug development.

Conclusion

The recent development of a regioselective synthesis for this compound has made this once-elusive molecule readily accessible for further investigation. Its unique substitution pattern offers exciting possibilities for the design of novel pharmaceuticals and functional materials. This technical guide provides a foundational understanding of the history, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field. Further exploration of its chemical and biological properties is warranted to fully unlock its potential.

References

A Methodological Guide to the Theoretical Investigation of 4,5-dibromo-9H-carbazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4,5-dibromo-9H-carbazole and its potential isomers. While specific experimental and computational data for the 4,5-dibromo isomer are not extensively available in public literature, this document outlines the established methodologies and best practices derived from studies on other dibrominated carbazole isomers. It serves as a roadmap for researchers aiming to characterize the structural, electronic, and spectroscopic properties of these compounds, which are of significant interest in materials science and drug discovery.

Introduction to Dibromo-9H-carbazole Isomers

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their unique photophysical and electronic properties. The introduction of bromine atoms to the carbazole core can significantly modulate these properties, making dibromo-9H-carbazoles promising candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and as scaffolds in medicinal chemistry. The specific positioning of the bromine substituents gives rise to a variety of isomers, each with distinct characteristics. This guide focuses on the theoretical elucidation of the this compound isomer and provides a comparative framework for studying other isomeric forms.

Theoretical and Computational Methodologies

The in silico investigation of this compound isomers relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT). These methods provide a balance between computational cost and accuracy for molecules of this size.

Computational Workflow

A typical computational workflow for the study of dibromocarbazole isomers is depicted below. This process involves geometry optimization, frequency analysis to confirm the nature of the stationary points, and subsequent calculation of various molecular properties.

Computational Workflow for Dibromocarbazole Isomers cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Analysis and Interpretation start Define Isomeric Structures (e.g., this compound) basis_set Select Basis Set (e.g., 6-311G(d,p)) start->basis_set Define Computational Level functional Choose DFT Functional (e.g., B3LYP, M06-2X) basis_set->functional geom_opt Geometry Optimization functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure prop_calc Property Calculations (HOMO/LUMO, Spectra, etc.) freq_calc->prop_calc data_extraction Extract Quantitative Data prop_calc->data_extraction comparison Compare Isomers data_extraction->comparison visualization Visualize Results (Orbitals, Spectra) comparison->visualization

Figure 1: A generalized workflow for the computational study of dibromo-9H-carbazole isomers.
Detailed Experimental Protocols (Theoretical)

The following protocols are based on methodologies successfully applied to other carbazole derivatives and serve as a robust starting point for studying the 4,5-dibromo isomer.

Protocol 1: Ground State Geometry Optimization and Frequency Analysis

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice. For systems where dispersion forces may be significant, functionals like M06-2X or the inclusion of Grimme's D3 dispersion correction are recommended.

  • Basis Set: A Pople-style basis set such as 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) should be employed for accurate results.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a geometry optimization without constraints.

    • Following optimization, conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • The output will provide the optimized Cartesian coordinates, total electronic energy, and vibrational frequencies.

Protocol 2: Electronic Structure and Frontier Molecular Orbital Analysis

  • Software and Method: As in Protocol 1.

  • Procedure:

    • Using the optimized geometry from Protocol 1, perform a single-point energy calculation.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) can be calculated, which is a key indicator of chemical reactivity and electronic excitation properties.

    • Generate cube files for the HOMO and LUMO wavefunctions for visualization.

Protocol 3: Simulation of Spectroscopic Properties

  • Software: As in Protocol 1.

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Procedure for UV-Vis Spectra:

    • Using the optimized ground state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.

    • The calculated excitations can be used to simulate the UV-Vis absorption spectrum.

  • Procedure for Vibrational Spectra (IR and Raman):

    • The vibrational frequencies and intensities (IR) or activities (Raman) are obtained from the frequency calculation in Protocol 1.

    • These can be plotted to generate theoretical IR and Raman spectra.

Data Presentation

The systematic presentation of quantitative data is crucial for the comparative analysis of different isomers. The following tables provide a template for organizing the calculated results.

Table 1: Calculated Geometric Parameters for Dibromo-9H-carbazole Isomers

Parameter4,5-isomer2,7-isomer3,6-isomer
Bond Lengths (Å)
C4-Br[value]--
C5-Br[value]--
C2-Br-[value]-
C7-Br-[value]-
C3-Br--[value]
C6-Br--[value]
N9-H[value][value][value]
**Bond Angles (°) **
C3-C4-Br[value]--
C6-C5-Br[value]--
Dihedral Angles (°)
C4-C5-C5a-C9a[value][value][value]

Table 2: Calculated Electronic Properties of Dibromo-9H-carbazole Isomers

Property4,5-isomer2,7-isomer3,6-isomer
Total Energy (Hartree)[value][value][value]
HOMO Energy (eV)[value][value][value]
LUMO Energy (eV)[value][value][value]
HOMO-LUMO Gap (eV)[value][value][value]
Dipole Moment (Debye)[value][value][value]

Table 3: Simulated Spectroscopic Data for Dibromo-9H-carbazole Isomers

Property4,5-isomer2,7-isomer3,6-isomer
UV-Vis Absorption
λmax (nm)[value][value][value]
Oscillator Strength[value][value][value]
Key IR Vibrations (cm-1)
C-Br Stretch[value][value][value]
N-H Stretch[value][value][value]

Visualization of Isomeric Relationships

Understanding the structural differences between isomers is fundamental. The following diagram illustrates the numbering of the carbazole core and highlights the positions for dibromination.

Figure 2: Numbering of the 9H-carbazole core and examples of dibromo isomers.

Conclusion

This guide provides a comprehensive methodological framework for the theoretical study of this compound and its isomers. By employing the outlined computational protocols, researchers can generate robust and comparable data on the geometric, electronic, and spectroscopic properties of these molecules. Such theoretical insights are invaluable for understanding structure-property relationships and for the rational design of novel carbazole-based materials and pharmaceuticals. The provided templates for data presentation and visualizations are intended to facilitate clear and concise reporting of research findings in this exciting field.

aggregation-induced emission in 4,5-dibromo-9H-carbazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Aggregation-Induced Emission in Dibromo-Carbazole Derivatives

Disclaimer: Scientific literature with a specific focus on the aggregation-induced emission (AIE) properties of 4,5-dibromo-9H-carbazole derivatives is limited. Therefore, this guide synthesizes data and methodologies from closely related dibromo-carbazole isomers (e.g., 3,6-dibromo-9H-carbazole) and the broader family of carbazole-based AIE luminogens (AIEgens) to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles, experimental protocols, and design strategies discussed herein are fundamentally applicable to the target compound class.

Introduction to Aggregation-Induced Emission (AIE)

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant hurdle in the development of luminescent materials. Most traditional fluorophores exhibit bright emission in dilute solutions but suffer from severely quenched fluorescence in an aggregated state or as solids due to the formation of non-emissive excimers and strong intermolecular π-π stacking interactions.

In 2001, the discovery of aggregation-induced emission (AIE) revolutionized the field. AIEgens are a unique class of molecules that are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation. This behavior is primarily attributed to the Restriction of Intramolecular Motion (RIM) mechanism. In solution, the excited-state energy of AIEgens is dissipated non-radiatively through the active intramolecular rotation and vibration of their constituent parts (e.g., phenyl rotors). In the aggregated state, these motions are physically constrained, blocking the non-radiative decay channels and opening up a radiative pathway, resulting in strong fluorescence emission.[1]

Carbazole is a prominent building block for AIEgens due to its rigid, planar structure, excellent hole-transporting properties, and high thermal stability.[2] The introduction of bromine atoms onto the carbazole core, creating dibromo-carbazole derivatives, serves as a versatile synthetic handle for further functionalization via cross-coupling reactions to build sophisticated AIE-active molecules.

Molecular Design and Synthesis of Dibromo-Carbazole AIEgens

The core strategy for designing AIEgens based on a dibromo-carbazole scaffold involves attaching molecular rotors—such as tetraphenylethylene (TPE), triphenylamine, or other bulky aromatic groups—to the carbazole core via palladium- or copper-catalyzed cross-coupling reactions. The dibromo-carbazole acts as a versatile platform for these modifications.

A general workflow for the synthesis of these derivatives is illustrated below. The process typically begins with the N-alkylation of the carbazole to improve solubility, followed by bromination (if not starting with a brominated precursor) and subsequent cross-coupling reactions to introduce the AIE-active rotors.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_coupling Cross-Coupling Carbazole 9H-Carbazole N_Alkyl N-Alkyl-9H-Carbazole Carbazole->N_Alkyl N-Alkylation Bromo_Reagent N-Bromosuccinimide (NBS) Dibromo 3,6-Dibromo-N-Alkyl- 9H-Carbazole Bromo_Reagent->Dibromo Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkyl N_Alkyl->Dibromo Bromination AIEgen Final AIEgen with Molecular Rotors Dibromo->AIEgen Suzuki or Sonogashira Coupling Coupling_Reagents Boronic Acid/Ester or Alkyne + Pd/Cu Catalyst Coupling_Reagents->AIEgen

Caption: General synthetic workflow for AIEgens from a carbazole precursor.

The AIE Mechanism: From Solution to Aggregate

The photophysical behavior of dibromo-carbazole derivatives functionalized with molecular rotors is a clear demonstration of the RIM mechanism.

  • In Dilute Solution (e.g., THF): The molecules are well-dissolved and isolated. Upon photoexcitation, the appended rotors (like phenyl rings of a TPE unit) undergo rapid rotation and vibration. These motions provide an efficient non-radiative pathway for the excited-state energy to decay back to the ground state, resulting in very weak or no fluorescence.

  • In Aggregated State (e.g., THF/Water Mixture): As a poor solvent like water is added, the hydrophobic AIEgen molecules aggregate to form nanoparticles.[1] Within these aggregates, the molecules are packed closely together. This physical constraint severely restricts the intramolecular motions of the rotors. With the non-radiative decay channel blocked, the excited molecules are forced to release their energy radiatively, leading to a dramatic increase in fluorescence intensity.[1][3]

G cluster_solution In Dilute Solution (e.g., THF) cluster_aggregate In Aggregated State (e.g., THF/Water) Sol_Excited Excited State Sol_Ground Ground State Sol_Excited->Sol_Ground Non-Radiative Decay (Vibration, Rotation) Sol_Excited->Sol_Ground Weak Emission Agg_Excited Excited State Agg_Ground Ground State Sol_Note Result: Fluorescence is quenched Agg_Excited->Agg_Ground Radiative Decay (Strong Fluorescence) Agg_Excited->Agg_Ground Motions Restricted Agg_Note Result: Fluorescence is activated

Caption: The Restriction of Intramolecular Motion (RIM) mechanism of AIE.

Quantitative Data Summary

The table below summarizes key photophysical data for representative carbazole-based AIEgens, illustrating the significant enhancement in fluorescence quantum yield (ΦF) upon aggregation.

Compound Name/StructureSolvent/Stateλem (nm)ΦF (%)Particle Size (nm)Reference
PN-BTZ-Cz (Naphthylphenylamine-Benzothiadiazole-Carbazole)DMSO Solution6003.2-[4]
Solid Film61642.4-[4]
DP-BTZ-Cz (Diphenylamine-Benzothiadiazole-Carbazole)DMSO Solution6144.3-[4]
Solid Film62438.3-[4]
Compound 1 (TPE-functionalized Benzothiadiazole)DMF/Water (90% H₂O)~600High (not specified)82[1]
Compound 2 (Carbazole-functionalized Benzothiadiazole)DMF/Water (90% H₂O)-High (not specified)98[1]
Compound 3 (TPE/Carbazole-functionalized)DMF/Water (90% H₂O)-High (not specified)76[1]
TPE-functionalized Carbazole 1 Solid State-99.04-[2]
TPE-functionalized Carbazole 2 Solid State-98.90-[2]

Experimental Protocols

Synthesis of a Dibromo-Carbazole AIEgen Precursor

This protocol describes the synthesis of 9-Butyl-3,6-bis(phenylethynyl)-9H-carbazole, adapted from a Sonogashira coupling reaction starting with a dibromo-carbazole derivative.[3]

Materials:

  • 3,6-dibromo-9-butylcarbarzole (1.0 mmol, 381.0 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 115.0 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 20.0 mg)

  • Phenylacetylene (2.4 mmol, 245.0 mg)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • Triethylamine (Et₃N) (15 mL)

  • Silica gel for filtration

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 3,6-dibromo-9-butylcarbarzole, Pd(PPh₃)₄, and CuI.

  • Inject anhydrous THF and Et₃N into the Schlenk tube.

  • Stir the reaction mixture at ambient temperature for 10 minutes.

  • Inject phenylacetylene into the mixture.

  • Heat the reaction mixture to 90°C and stir overnight.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a thin pad of silica gel to remove the catalyst residues, affording a lucid solution.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Measurement of Aggregation-Induced Emission

This protocol describes the standard method for inducing aggregation and measuring the AIE effect using a solvent/non-solvent system.[5]

Materials & Equipment:

  • Stock solution of the carbazole derivative in a good solvent (e.g., 1.5 x 10⁻⁴ M in THF).

  • A non-solvent in which the compound is insoluble (e.g., deionized water).

  • Fluorometer (Fluorescence Spectrophotometer).

  • UV-Vis Spectrophotometer.

  • Dynamic Light Scattering (DLS) instrument (for particle size analysis).

Procedure:

  • Prepare a series of vials or cuvettes.

  • To each vial, add a specific volume of the stock THF solution. Then, add varying amounts of water to create a series of solutions with increasing water fractions (fₒ), from 0% to 99%. For example, for a 10% water fraction in a 10 mL final volume, use 1 mL of stock solution and 9 mL of water.

  • Gently mix the solutions and allow them to equilibrate.

  • Measure the photoluminescence (PL) spectra for each solution using the fluorometer. The excitation wavelength should be set at or near the maximum absorption wavelength (λₐₑₛ) of the compound, which can be determined from the UV-Vis spectrum of the dilute THF solution.

  • Plot the PL intensity at the maximum emission wavelength (λₑₘ) against the water fraction (fₒ). A sharp increase in intensity at higher water fractions confirms the AIE property.

  • (Optional) Measure the UV-Vis absorption spectra for each mixture to check for changes in light scattering, which indicates aggregate formation.

  • (Optional) For a sample with a high water fraction (e.g., 90%), measure the size of the formed nanoaggregates using a DLS instrument.[1]

Applications and Future Outlook

Dibromo-carbazole derivatives are versatile platforms for creating advanced AIE materials. Their robust solid-state emission makes them highly promising candidates for a range of applications, including:

  • Organic Light-Emitting Diodes (OLEDs): AIEgens can overcome the ACQ effect in the solid state, leading to the fabrication of highly efficient, non-doped OLEDs with bright emission and low efficiency roll-off.[4]

  • Chemosensors and Biosensors: The "turn-on" fluorescence nature of AIEgens upon aggregation makes them ideal for detecting analytes that can induce this aggregation, such as viscosity sensors or probes for specific biomolecules.

  • Bioimaging: AIEgens can be designed to target specific cellular organelles. Their fluorescence is activated in the crowded and viscous environment of the cell, providing high-contrast images.

  • Mechanofluorochromic Materials: Many carbazole-based AIEgens exhibit mechanofluorochromism, where their emission color changes in response to mechanical stimuli like grinding or shearing. This property is useful for developing pressure sensors and security inks.[1]

The continued exploration of different substitution patterns on the this compound core, combined with the attachment of novel rotor units, will undoubtedly lead to the development of next-generation AIEgens with tailored properties for advanced technological and biomedical applications.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 4,5-Dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4,5-diaryl-9H-carbazole derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These compounds are of significant interest in the fields of materials science and drug discovery due to their unique photophysical and electronic properties.

Introduction

Carbazole and its derivatives are well-established building blocks in the development of functional organic materials, particularly for organic light-emitting diodes (OLEDs) where they are often employed as hole-transporting materials.[1] The substitution at the 4 and 5 positions of the carbazole core allows for the fine-tuning of the electronic properties and steric hindrance of the resulting molecules, which can significantly impact device performance. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to synthesize 4,5-diaryl-9H-carbazoles from the readily available 4,5-dibromo-9H-carbazole precursor.[2] This protocol outlines the general conditions and a specific experimental procedure for this transformation.

Applications

4,5-Diaryl-9H-carbazole derivatives are primarily utilized in the field of organic electronics. Their rigid and planar carbazole core, combined with the extended π-conjugation from the aryl substituents, imparts excellent thermal stability and desirable charge-carrier mobility.

  • Organic Light-Emitting Diodes (OLEDs): These compounds can function as highly efficient hole-transporting materials (HTMs) or as host materials for phosphorescent emitters in OLEDs.[1] The tailored electronic properties help to improve charge injection and transport, leading to enhanced device efficiency and longevity.

  • Perovskite Solar Cells (PSCs): Similar to their role in OLEDs, these carbazole derivatives can be used as hole-transporting layers in perovskite solar cells, contributing to high power conversion efficiencies.

  • Pharmaceutical Research: The carbazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl groups at the 4 and 5 positions opens up avenues for the synthesis of novel drug candidates.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative examples of Suzuki coupling reactions between this compound and various arylboronic acids. Please note that the yields are illustrative and can vary based on the specific reaction conditions and the electronic and steric nature of the boronic acid.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/H₂O (4:1)1002485
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (3)1,4-Dioxane/H₂O (4:1)901892
34-(tert-Butyl)phenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O (4:1)1102488
4Naphthalen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Toluene/H₂O (4:1)1002482
53,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (3)1,4-Dioxane/H₂O (4:1)902078

Experimental Protocols

General Protocol for the Double Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the synthesis of 4,5-diaryl-9H-carbazoles. The choice of catalyst, base, and solvent may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3-4 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), and the base (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane, 10 mL) and deionized water (2.5 mL). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for the required time (18-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4,5-diaryl-9H-carbazole.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Degassed Solvent and Water inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (90-110 °C, 18-24h) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction and Washing cool->extract purify Column Chromatography extract->purify end Pure 4,5-Diaryl-9H-carbazole purify->end Characterization (NMR, MS)

Caption: Experimental workflow for the synthesis of 4,5-diaryl-9H-carbazoles.

OLED_Mechanism cluster_device OLED Device Structure cluster_recombination Light Emission Anode Anode (ITO) HTL Hole Transport Layer (4,5-Diaryl-9H-carbazole) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport recombination Hole-Electron Recombination in EML ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode Cathode->ETL Electron Injection exciton Exciton Formation recombination->exciton light Light Emission (Photon) exciton->light

References

Application Notes and Protocols: 4,5-dibromo-9H-carbazole as a Building Block for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in the development of high-performance materials for organic light-emitting diodes (OLEDs). Their inherent properties, such as excellent hole-transporting ability, high thermal stability, and a high triplet energy, make them ideal candidates for various roles within an OLED device, including as host materials, charge transport layers, and emissive layers.[1][2] The functionalization of the carbazole core allows for the precise tuning of its electronic and photophysical properties. Brominated carbazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecular architectures through cross-coupling reactions.

This document focuses on the potential application of 4,5-dibromo-9H-carbazole as a building block for novel OLED materials. While the 2,7- and 3,6-isomers of dibromo-9H-carbazole are more commonly utilized in OLED research, the unique 4,5-substitution pattern presents both challenges and opportunities for the design of new materials with potentially distinct properties. The steric hindrance in the "bay region" of 4,5-disubstituted carbazoles can influence the electronic structure and morphology of the resulting materials.[3][4]

These notes provide hypothetical, yet plausible, experimental protocols for the synthesis of OLED materials derived from this compound, based on well-established synthetic methodologies in OLED chemistry.

Properties of this compound

PropertyValue
CAS Number 905702-33-2[1]
Molecular Formula C₁₂H₇Br₂N[1]
Molecular Weight 324.99 g/mol
Appearance White to off-white powder
Purity Typically >97%

Proposed Synthetic Protocols for OLED Materials

The bromine atoms at the 4 and 5 positions of the carbazole core are susceptible to substitution via common cross-coupling reactions, enabling the introduction of various functional groups to tailor the material's properties for specific OLED applications.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling

This protocol describes a hypothetical synthesis of a bipolar host material by introducing an electron-donating triphenylamine moiety and an electron-accepting pyridine moiety to the this compound core.

Reaction Scheme:

G cluster_0 Suzuki Coupling (Step 1) cluster_1 Suzuki Coupling (Step 2) This compound This compound Pd(PPh3)4, K2CO3 Pd(PPh3)4, K2CO3 This compound->Pd(PPh3)4, K2CO3 Triphenylamine-boronic acid Triphenylamine-boronic acid Triphenylamine-boronic acid->Pd(PPh3)4, K2CO3 Intermediate_1 4-bromo-5-(triphenylaminyl)-9H-carbazole Pd(PPh3)4, K2CO3->Intermediate_1 Pd(PPh3)4, K2CO3_2 Pd(PPh3)4, K2CO3 Intermediate_1->Pd(PPh3)4, K2CO3_2 Pyridine-boronic acid Pyridine-boronic acid Pyridine-boronic acid->Pd(PPh3)4, K2CO3_2 Final_Product Bipolar Host Material Pd(PPh3)4, K2CO3_2->Final_Product

Caption: Proposed synthesis of a bipolar host material.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • 3-Pyridinylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Monosubstitution. In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 eq.), 4-(diphenylamino)phenylboronic acid (1.1 eq.), and potassium carbonate (3.0 eq.) in a 2:1 mixture of toluene and water.

  • Degas the solution with nitrogen for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.

  • Heat the reaction mixture to 90°C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the monosubstituted intermediate.

  • Step 2: Disubstitution. Repeat the Suzuki coupling procedure using the purified monosubstituted intermediate (1.0 eq.), 3-pyridinylboronic acid (1.1 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Purify the final product by column chromatography and recrystallization.

Protocol 2: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination

This protocol outlines a hypothetical synthesis of a hole-transporting material by coupling two carbazole moieties to the this compound core.

Reaction Scheme:

G This compound This compound Catalyst Pd2(dba)3, XPhos, NaOtBu This compound->Catalyst Carbazole Carbazole Carbazole->Catalyst Final_Product Hole-Transporting Material Catalyst->Final_Product

Caption: Proposed synthesis of a hole-transporting material.

Materials:

  • This compound

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-purged glovebox, combine this compound (1.0 eq.), carbazole (2.2 eq.), sodium tert-butoxide (2.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and XPhos (0.08 eq.) in a Schlenk flask.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with water and extract with toluene.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography and sublimation to yield the final hole-transporting material.

OLED Device Fabrication and Characterization

Materials synthesized from this compound can be incorporated into OLEDs using either vacuum thermal evaporation or solution processing techniques.

Typical OLED Device Architecture:

G Cathode Cathode ETL Electron Transport Layer Cathode->ETL EML Emissive Layer (Host: this compound derivative) ETL->EML HTL Hole Transport Layer EML->HTL HIL Hole Injection Layer HTL->HIL Anode Anode HIL->Anode Substrate Substrate Anode->Substrate

Caption: A typical multi-layer OLED device structure.

Fabrication Protocol (Vacuum Deposition):

  • Clean patterned indium tin oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Transfer the substrates to a high-vacuum chamber (<10⁻⁶ Torr).

  • Deposit the organic layers sequentially by thermal evaporation:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): Co-evaporate the host material (derived from this compound) and a phosphorescent or fluorescent dopant.

    • Electron Transport Layer (ETL)

  • Deposit an electron injection layer (e.g., LiF) followed by a metal cathode (e.g., Al).

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

Performance Data of OLEDs with Carbazole Derivatives (for Comparison)

As there is no specific performance data available for OLEDs using this compound derivatives in the reviewed literature, the following table provides a summary of the performance of OLEDs based on other carbazole derivatives to serve as a benchmark.

Carbazole DerivativeRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Emission ColorReference
CZ-1Emissive Layer8.6413019.3Greenish-blue[1]
CZ-2Emissive Layer9.5410420.2Greenish-blue[1]
DCZ-TTRTADF Emitter20.1-59.6-[3]
Cz-SBDPIEmissive Layer6.212,9845.9Deep-blue[5]
BCzB-PPIEmissive Layer4.4311,364-Deep-blue[6]

Discussion and Outlook

The use of this compound as a building block for OLED materials is a largely unexplored area. The primary challenge is the steric hindrance between the substituents at the 4 and 5 positions.[3] This steric crowding could:

  • Impact Synthetic Yields: Reactions at the 4 and 5 positions may require more forcing conditions and could result in lower yields compared to reactions at the less hindered 2,7- or 3,6-positions.

  • Influence Molecular Conformation: The steric strain can lead to twisted molecular geometries. This can be advantageous in some cases, as it can disrupt intermolecular packing, suppress aggregation-caused quenching, and maintain a high triplet energy in host materials.

  • Alter Electronic Properties: The dihedral angle between the carbazole core and the attached functional groups will affect the extent of π-conjugation, thereby influencing the HOMO/LUMO energy levels, bandgap, and emission color of the material.

Despite the challenges, the unique stereoelectronic properties of materials derived from this compound could lead to the development of novel OLED materials with improved performance characteristics. Further research into the synthesis and characterization of these materials is warranted to fully assess their potential in next-generation OLED displays and lighting.

References

Application Notes and Protocols: 4,5-Dibromo-9H-carbazole in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-based derivatives are a prominent class of organic materials utilized as hole transporting materials (HTMs) in perovskite solar cells (PSCs). Their excellent physicochemical properties, such as high hole mobility, good thermal stability, and appropriate energy levels, contribute to the fabrication of efficient and stable PSCs. The functionalization of the carbazole core, often through bromination at positions like 4 and 5, allows for the synthesis of a diverse range of HTMs with tailored properties. This document provides an overview of the application of 4,5-dibromo-9H-carbazole and its derivatives as HTMs in PSCs, including performance data and detailed experimental protocols. While this compound itself is a key building block, its derivatives have been successfully integrated into high-performance PSCs.

Rationale for Use in Perovskite Solar Cells

Carbazole derivatives are recognized for their potential to replace the expensive and often unstable state-of-the-art HTM, spiro-OMeTAD.[1] The introduction of bromine atoms onto the carbazole core serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This synthetic flexibility allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient hole extraction from the perovskite layer and effective blocking of electrons. Furthermore, carbazole-based HTMs have demonstrated the potential to enhance device stability.

Performance of Carbazole-Based Hole Transporting Materials

The performance of perovskite solar cells is highly dependent on the molecular structure of the hole transporting material. Various derivatives synthesized from brominated carbazole precursors have shown promising photovoltaic performance. The table below summarizes the key performance parameters of PSCs employing different carbazole-based HTMs.

Hole Transporting MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF) [%]Reference
V120516.9---[3]
V122117.811.0323.673[4]
V122517.811.0323.673[4]
V120917.31---[4]
SGT-40514.79---[5]
Br-2PACz19.51---[6][7]
2PACz18.44---[6][7]
CzAn Polymer22.6---[8]
KZRD20.40---[9]
2,7-Cbz-EDOT Polymer4.47---[10]

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis of carbazole-based HTMs starting from brominated precursors and the subsequent fabrication and characterization of perovskite solar cells.

Synthesis of Carbazole-Based Hole Transporting Materials

A common synthetic route for preparing advanced carbazole-based HTMs involves the Suzuki or Buchwald-Hartwig coupling reactions of a brominated carbazole core with various aryl amines or boronic acid derivatives.[2]

Example: Synthesis of a Triarylamine-Substituted Carbazole HTM

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound, the desired arylamine or arylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3 or NaOtBu), and a suitable solvent (e.g., toluene or DMF) to a round-bottom flask equipped with a magnetic stir bar.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final HTM.

  • Characterization: Confirm the structure and purity of the synthesized HTM using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Perovskite Solar Cell Fabrication

The following protocol describes the fabrication of a standard n-i-p mesoporous perovskite solar cell architecture.

1. Substrate Preparation:

  • Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 15 minutes.

2. Deposition of Electron Transport Layer (ETL):

  • Deposit a compact TiO2 (c-TiO2) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) onto the FTO substrate, followed by annealing at 500 °C.
  • Deposit a mesoporous TiO2 (m-TiO2) layer by spin-coating a TiO2 paste (e.g., 30NR-D) diluted in ethanol, followed by annealing at 500 °C.

3. Perovskite Layer Deposition:

  • Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture).
  • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the m-TiO2 layer.
  • During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
  • Anneal the film on a hotplate at 100-150 °C to form the crystalline perovskite layer.

4. Hole Transport Layer (HTL) Deposition:

  • Prepare a solution of the synthesized carbazole-based HTM in a suitable solvent (e.g., chlorobenzene or toluene).
  • Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often included to improve conductivity and device performance.
  • Spin-coat the HTM solution onto the perovskite layer.

5. Metal Electrode Deposition:

  • Deposit a metal back contact (e.g., gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

6. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm2) using a solar simulator.
  • Determine the key photovoltaic parameters: PCE, VOC, JSC, and FF.
  • Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Visual Representations

Perovskite Solar Cell Device Architecture

The following diagram illustrates the typical device architecture of a perovskite solar cell incorporating a carbazole-based hole transporting material.

G cluster_device Perovskite Solar Cell FTO FTO Substrate ETL Electron Transport Layer (e.g., TiO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Carbazole-based Hole Transport Layer Perovskite->HTL Metal Metal Electrode (e.g., Au) HTL->Metal

Caption: Device architecture of a perovskite solar cell.

Experimental Workflow for PSC Fabrication and Testing

The diagram below outlines the key steps in the fabrication and characterization of perovskite solar cells with carbazole-based HTMs.

G cluster_workflow Experimental Workflow cluster_synthesis HTM Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing Reaction Coupling Reaction of Brominated Carbazole Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization HTL HTL Deposition Characterization->HTL Substrate Substrate Cleaning ETL ETL Deposition Substrate->ETL Perovskite Perovskite Deposition ETL->Perovskite Perovskite->HTL Electrode Electrode Deposition HTL->Electrode JV J-V Measurement Electrode->JV EQE EQE Measurement JV->EQE Stability Stability Testing EQE->Stability

Caption: Workflow for PSC fabrication and testing.

References

synthesis of hole-transporting materials from 4,5-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

An important raw material for the synthesis of hole-transporting materials (HTMs) is 4,5-dibromo-9H-carbazole, which is especially useful for uses in optoelectronic devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The 4,5-substitution pattern on the carbazole core makes it possible to create HTMs with distinct steric and electrical characteristics that differ from the more often employed 3,6- and 2,7-isomers. The creation of effective and reliable optoelectronic devices depends on the careful design and synthesis of these materials.

The main methods for creating HTMs based on carbazole are palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These techniques make it possible to add functional groups that improve hole mobility, energy level alignment with perovskite, and morphological stability to the carbazole core. This document offers comprehensive application notes and experimental techniques for the synthesis of HTMs starting with this compound.

Application Notes

Hole-transporting materials (HTMs) are essential for the effective operation of perovskite solar cells (PSCs). They selectively remove holes from the perovskite absorber layer and carry them to the anode. Carbazole-based HTMs are desirable because of their superior chemical stability, high hole mobility, and adjustable optoelectronic characteristics. The steric hindrance caused by the 4,5-substitution pattern can prevent π-stacking, which can improve solubility and encourage the creation of amorphous films, which is advantageous for consistent device performance.

The main synthetic routes to functionalize this compound are:

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the carbazole core and a diarylamine, such as bis(4-methoxyphenyl)amine. This is a common method for introducing hole-transporting moieties.

  • Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the carbazole and an arylboronic acid or ester. This can be used to extend the π-conjugation of the molecule, which can affect its energy levels and hole mobility.

The choice of synthetic route and the functional groups used can be tailored to optimize the performance of the resulting HTM in a PSC. Key performance parameters for HTMs include:

  • Highest Occupied Molecular Orbital (HOMO) Energy Level: This should be well-aligned with the valence band of the perovskite to ensure efficient hole extraction.

  • Hole Mobility: High hole mobility is necessary for efficient charge transport to the anode.

  • Thermal Stability: The HTM should be stable at the operating temperatures of the solar cell.

  • Solubility and Film-Forming Properties: The HTM must be soluble in common organic solvents to allow for solution processing and should form uniform, pinhole-free films.

Experimental Protocols

Protocol 1: Synthesis of 4,5-bis(di-p-methoxyphenylamino)-9-octyl-9H-carbazole via Buchwald-Hartwig Amination

This protocol describes a two-step synthesis: N-alkylation of this compound followed by a double Buchwald-Hartwig amination.

Step 1: Synthesis of 4,5-dibromo-9-octyl-9H-carbazole

  • Materials:

    • This compound (1.0 eq)

    • 1-Bromooctane (1.5 eq)

    • Potassium hydroxide (KOH) (3.0 eq)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Toluene

    • Water

  • Procedure:

    • To a round-bottom flask, add this compound, toluene, and an aqueous solution of KOH.

    • Add TBAB to the mixture.

    • Heat the reaction mixture to 80 °C and add 1-bromooctane dropwise.

    • Stir the reaction at 80 °C for 12 hours.

    • After cooling to room temperature, extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 4,5-dibromo-9-octyl-9H-carbazole.

Step 2: Synthesis of 4,5-bis(di-p-methoxyphenylamino)-9-octyl-9H-carbazole

  • Materials:

    • 4,5-dibromo-9-octyl-9H-carbazole (1.0 eq)

    • Bis(4-methoxyphenyl)amine (2.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

    • Tri-tert-butylphosphine (P(t-Bu)₃) (0.2 eq)

    • Sodium tert-butoxide (NaOt-Bu) (3.0 eq)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, combine 4,5-dibromo-9-octyl-9H-carbazole, bis(4-methoxyphenyl)amine, and sodium tert-butoxide in a Schlenk flask.

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous toluene.

    • Add the catalyst solution to the Schlenk flask.

    • Seal the flask and heat the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature and dilute with dichloromethane.

    • Filter the mixture through a pad of Celite and wash with dichloromethane.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel with a hexane/ethyl acetate gradient to afford the final product.

Protocol 2: Synthesis of 4,5-bis(9,9-dimethyl-9H-fluoren-2-yl)-9-octyl-9H-carbazole via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorene-functionalized carbazole HTM.

  • Materials:

    • 4,5-dibromo-9-octyl-9H-carbazole (1.0 eq)

    • (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (2.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (4.0 eq)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • To a Schlenk flask, add 4,5-dibromo-9-octyl-9H-carbazole, (9,9-dimethyl-9H-fluoren-2-yl)boronic acid, and Pd(PPh₃)₄.

    • Add a 2M aqueous solution of K₂CO₃ and a toluene/ethanol mixture (3:1 v/v).

    • Degas the mixture with argon for 30 minutes.

    • Heat the reaction mixture to 90 °C and stir for 48 hours under an argon atmosphere.

    • After cooling, extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over magnesium sulfate, and evaporate the solvent.

    • Purify the product by column chromatography on silica gel using a hexane/dichloromethane gradient.

Data Presentation

Since there is a lack of performance data for HTMs specifically derived from this compound in the literature, the following table summarizes the performance of analogous HTMs derived from the more common 3,6-dibromo-9H-carbazole in perovskite solar cells for comparative purposes.

HTM NamePCE (%)[1]Voc (V)[1]Jsc (mA/cm²)[1]FF (%)[1]
V1221 17.811.0323.673
V1225 17.811.0323.673
V1209 17.31N/AN/AN/A
V1207 16.44N/AN/AN/A
Spiro-OMeTAD 19.34N/AN/AN/A

Visualizations

Synthesis_Buchwald_Hartwig This compound This compound 4,5-dibromo-9-octyl-9H-carbazole 4,5-dibromo-9-octyl-9H-carbazole This compound->4,5-dibromo-9-octyl-9H-carbazole N-Alkylation 1-Bromooctane 1-Bromooctane 1-Bromooctane->4,5-dibromo-9-octyl-9H-carbazole KOH, TBAB, Toluene KOH, TBAB, Toluene KOH, TBAB, Toluene->4,5-dibromo-9-octyl-9H-carbazole Final HTM 1 Final HTM 1 4,5-dibromo-9-octyl-9H-carbazole->Final HTM 1 Buchwald-Hartwig Amination Bis(4-methoxyphenyl)amine Bis(4-methoxyphenyl)amine Bis(4-methoxyphenyl)amine->Final HTM 1 Pd2(dba)3, P(t-Bu)3, NaOt-Bu, Toluene Pd2(dba)3, P(t-Bu)3, NaOt-Bu, Toluene Pd2(dba)3, P(t-Bu)3, NaOt-Bu, Toluene->Final HTM 1

Caption: Synthetic workflow for an HTM via Buchwald-Hartwig amination.

Synthesis_Suzuki 4,5-dibromo-9-octyl-9H-carbazole 4,5-dibromo-9-octyl-9H-carbazole Final HTM 2 Final HTM 2 4,5-dibromo-9-octyl-9H-carbazole->Final HTM 2 Suzuki Coupling Fluorenylboronic acid Fluorenylboronic acid Fluorenylboronic acid->Final HTM 2 Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O->Final HTM 2

Caption: Synthetic workflow for an HTM via Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 4,5-dibromo-9H-carbazole in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a prominent class of organic materials utilized in the advancement of organic electronics due to their excellent hole-transporting properties, high thermal stability, and versatile functionalization chemistry.[1] Specifically, di-halogenated carbazoles serve as critical building blocks for the synthesis of high-performance conjugated polymers and small molecules for use in Organic Field-Effect Transistors (OFETs). This document provides a detailed overview of the application of 4,5-dibromo-9H-carbazole as a synthetic precursor for OFET materials, including representative experimental protocols for polymer synthesis and device fabrication, and expected performance metrics. While direct application of this compound as the active semiconductor layer is not widely reported, its utility as a monomer in polymerization reactions is the primary focus of these notes.

Role of this compound in OFETs

This compound is primarily employed as a monomer in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to synthesize conjugated polymers for OFET applications. The bromine atoms at the 4 and 5 positions provide reactive sites for the formation of new carbon-carbon or carbon-nitrogen bonds, allowing for the construction of extended π-conjugated systems necessary for efficient charge transport.[2] The selection of co-monomers in these polymerizations allows for the fine-tuning of the resulting polymer's electronic properties, including its energy levels (HOMO/LUMO) and charge carrier mobility.

Data Presentation: Performance of Carbazole-Based OFETs
Polymer TypeDevice ArchitectureHole Mobility (μ) (cm²/Vs)On/Off RatioThreshold Voltage (Vth) (V)Deposition Method
Poly(carbazole-alt-diketopyrrolopyrrole)BGTC1 - 13> 1050 to -20Solution Shearing
Poly(carbazole-alt-benzothiadiazole)BGTC0.1 - 1> 106-10 to -30Spin Coating
Poly(carbazole-co-thiophene)BGTC0.01 - 0.5> 105-5 to -25Spin Coating

BGTC: Bottom-Gate, Top-Contact. Data is compiled from representative values for carbazole-based polymers and may vary based on specific molecular structure, processing conditions, and device architecture.

Experimental Protocols

Protocol 1: Synthesis of a Representative Carbazole-Containing Copolymer via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a poly(carbazole-alt-benzothiadiazole) derivative, a common type of polymer used in OFETs.

Materials:

  • 4,5-dibromo-9-alkyl-9H-carbazole (Monomer A)

  • 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2]thiadiazole (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Soxhlet extraction apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: Ensure both Monomer A and Monomer B are of high purity (>99%). The alkyl group on the carbazole nitrogen is crucial for solubility.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in a 2:1 mixture of Toluene and DMF.

  • Catalyst and Base Addition: Add 2 M aqueous sodium carbonate solution (4 equivalents) to the reaction mixture. Degas the solution by bubbling with argon for 30 minutes.

  • Polymerization: Add the palladium catalyst (1-2 mol%) to the reaction mixture. Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirring methanol to precipitate the polymer.

  • Purification:

    • Filter the crude polymer and wash with methanol and acetone.

    • Dry the polymer under vacuum.

    • Perform Soxhlet extraction sequentially with acetone, hexane, and chloroform to remove oligomers and catalyst residues. The final polymer is extracted with chloroform or chlorobenzene.

  • Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Filter and dry the final polymer product under high vacuum for 24 hours.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

Materials:

  • Synthesized carbazole-containing polymer

  • Highly doped n-type silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)

  • Chlorobenzene or other suitable organic solvent

  • Octadecyltrichlorosilane (OTS) solution in toluene

  • Gold (Au) for thermal evaporation

  • Shadow mask for source and drain electrodes

Procedure:

  • Substrate Cleaning:

    • Sonciate the Si/SiO₂ substrate in acetone and then isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Dielectric Surface Modification:

    • Immerse the cleaned substrate in a 10 mM solution of OTS in toluene for 30 minutes at 60 °C to form a self-assembled monolayer.

    • Rinse the substrate with fresh toluene and dry with nitrogen. This creates a hydrophobic surface conducive to organic semiconductor growth.

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5 mg/mL).

    • Spin-coat the polymer solution onto the OTS-treated Si/SiO₂ substrate. A typical spin-coating recipe is 1000 rpm for 60 seconds.

    • Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 120 °C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the semiconductor layer.

    • Thermally evaporate 50 nm of gold through the shadow mask to define the source and drain electrodes. The deposition rate should be slow (e.g., 0.1-0.2 Å/s) to prevent damage to the organic layer.

  • Device Characterization:

    • Transfer the completed device to a probe station for electrical characterization.

    • Measure the output and transfer characteristics using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum).

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Polymer Synthesis MonomerA 4,5-dibromo-9-alkyl- 9H-carbazole Reaction Suzuki Coupling: - Pd(PPh₃)₄ - Na₂CO₃ - Toluene/DMF, 90°C MonomerA->Reaction MonomerB Diboronic Ester Co-monomer MonomerB->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polymerization Purification Soxhlet Extraction Precipitation->Purification FinalPolymer Purified Carbazole Copolymer Purification->FinalPolymer OFET_Fabrication_Workflow cluster_fabrication Protocol 2: BGTC OFET Fabrication Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication, O₂ Plasma) Substrate->Cleaning OTS OTS Surface Treatment Cleaning->OTS SpinCoat Spin Coating of Carbazole Polymer OTS->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Gold Electrode Evaporation Anneal->Evaporation Device Completed OFET Device Evaporation->Device

References

Application Notes and Protocols: Polymerization of Dibromo-9H-Carbazole Based Monomers for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbazoles are a prominent class of conjugated polymers widely investigated for their exceptional optoelectronic properties, thermal stability, and charge-transporting capabilities. These characteristics make them highly suitable for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as materials in drug delivery and biomedical sensing. The functionalization of the carbazole monomer unit, particularly through halogenation, provides a versatile platform for synthesizing a diverse range of polymeric structures with tailored properties.

This document provides detailed application notes and protocols for the polymerization of dibromo-9H-carbazole based monomers. While various isomers of dibromo-9H-carbazole exist, the most extensively studied and utilized in polymer synthesis are the 3,6- and 2,7-isomers due to their favorable reactivity and the resulting polymer properties. It is important to note that the polymerization of 4,5-dibromo-9H-carbazole is not widely reported in the scientific literature. This is likely due to significant steric hindrance at the 4 and 5 positions, which poses challenges for efficient cross-coupling reactions and subsequent polymer chain growth.[1] Therefore, the protocols and data presented herein primarily focus on the more common and reactive 3,6- and 2,7-dibromo-9H-carbazole monomers as exemplary systems for the synthesis of polycarbazoles.

Polymerization Methodologies

Several cross-coupling reactions are employed for the synthesis of polycarbazoles from dibromo-monomers. The most common and effective methods include Suzuki-Miyaura coupling, Yamamoto coupling, and Heck coupling.

Suzuki-Miyaura Catalyst-Transfer Polycondensation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of polymerization, it allows for the synthesis of well-defined conjugated polymers. Catalyst-transfer polycondensation (CTP) is a specific type of Suzuki polymerization that can proceed in a chain-growth manner, offering control over molecular weight and enabling the synthesis of block copolymers.[2]

Experimental Protocol: Suzuki-Miyaura Polymerization of 3,6-dibromo-9-alkyl-9H-carbazole

This protocol is adapted from established procedures for the synthesis of poly(9-alkyl-3,6-carbazole).

Materials:

  • 3,6-dibromo-9-(2-octyldodecyl)-9H-carbazole (Monomer)

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Toluene

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Boronylation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,6-dibromo-9-(2-octyldodecyl)-9H-carbazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq) in anhydrous 1,4-dioxane.

  • Add Pd(dppf)Cl2 (0.03 eq) to the mixture.

  • Heat the reaction mixture at 80-90 °C for 16-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with toluene.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the boronic ester derivative of the monomer.

  • Polymerization: In a separate Schlenk flask, dissolve the purified boronic ester monomer (1.0 eq) and an equivalent amount of the 3,6-dibromo-9-(2-octyldodecyl)-9H-carbazole monomer in toluene.

  • Add an aqueous solution of potassium carbonate (2 M, 4.0 eq).

  • De-gas the mixture by bubbling with argon for 30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02 eq) as the catalyst.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours.

  • After cooling, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash with methanol and acetone, and dry under vacuum.

Suzuki_Polymerization Monomer 3,6-Dibromo-9-alkyl-9H-carbazole BoronicEster Carbazole Diboronic Ester Monomer->BoronicEster Borylation Polymer Poly(9-alkyl-3,6-carbazole) Monomer->Polymer BoronicEster->Polymer Polymerization Precipitation Precipitation in Methanol Polymer->Precipitation Catalyst1 Pd(dppf)Cl2 Catalyst1->BoronicEster Catalyst2 Pd(PPh3)4 Catalyst2->Polymer Base1 KOAc Base1->BoronicEster Base2 K2CO3 Base2->Polymer Solvent1 Dioxane Solvent1->BoronicEster Solvent2 Toluene/Water Solvent2->Polymer Purification Purification Precipitation->Purification

Caption: Catalytic cycle of Yamamoto polymerization for polycarbazole synthesis.

Heck Coupling Polymerization

Heck coupling involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method can be used to synthesize poly(arylene vinylene) type polymers, where carbazole units are linked by vinylene bridges.

Experimental Protocol: Heck Polymerization of 3,6-dibromo-9-vinyl-9H-carbazole

This protocol is a representative procedure for synthesizing a poly(carbazole vinylene).

Materials:

  • 3,6-dibromo-9-vinyl-9H-carbazole (Monomer)

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-Tol)3)

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Methanol

  • Standard reflux setup and glassware

Procedure:

  • In a round-bottom flask, combine 3,6-dibromo-9-vinyl-9H-carbazole (1.0 eq), potassium vinyltrifluoroborate (1.05 eq), Pd(OAc)2 (0.05 eq), and P(o-Tol)3 (0.2 eq).

  • Add a mixture of 1,4-dioxane and triethylamine (2:1 v/v) as the solvent and base.

  • De-gas the mixture by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to reflux (around 100 °C) and maintain for 24-48 hours.

  • After cooling, pour the solution into a large volume of methanol to precipitate the polymer.

  • Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum.

Data Presentation: Properties of Polycarbazoles

The properties of the resulting polycarbazoles are highly dependent on the monomer structure and the polymerization method. The following table summarizes typical data for polycarbazoles synthesized from 3,6- and 2,7-dibromo-9H-carbazole derivatives.

PolymerPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Thermal Stability (TGA, 5% weight loss, °C)
Poly(9-octyl-3,6-carbazole)Suzuki15 - 3030 - 601.8 - 2.5~ 400
Poly(9-octyldodecyl-2,7-carbazole)Yamamoto20 - 5045 - 1102.2 - 2.8~ 420
Poly(9-hexyl-3,6-carbazole-alt-benzene)Suzuki12 - 2528 - 552.0 - 2.3~ 380
Poly(9-vinyl-3,6-carbazole vinylene)Heck8 - 1815 - 351.9 - 2.5~ 350

Note: The values presented are representative and can vary significantly based on specific reaction conditions, catalyst systems, and purification methods.

Conclusion

The polymerization of dibromo-9H-carbazole based monomers provides a powerful avenue for the creation of advanced functional materials with wide-ranging applications. While the 3,6- and 2,7-isomers are the workhorses of polycarbazole synthesis, the exploration of other substitution patterns, including the challenging 4,5-isomer, could lead to novel materials with unique properties. The protocols and data provided herein serve as a comprehensive guide for researchers entering this exciting field, offering robust starting points for the synthesis and characterization of these promising polymers. Further optimization of reaction conditions and exploration of novel catalyst systems will continue to expand the library of polycarbazoles and their technological impact.

References

Application Notes and Protocols: N-Alkylation of 4,5-Dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the N-alkylation of 4,5-dibromo-9H-carbazole, a key synthetic transformation for the development of novel therapeutic agents and functional organic materials. The protocols described herein cover both conventional heating and microwave-assisted methods, offering flexibility in experimental setup. These procedures are designed to be reproducible and scalable for applications in medicinal chemistry and materials science.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional organic materials. The N-alkylation of the carbazole ring is a fundamental synthetic step that allows for the introduction of various side chains, profoundly influencing the molecule's steric and electronic properties, and consequently its biological activity or material characteristics. Specifically, dibrominated carbazoles serve as versatile building blocks for more complex molecular architectures. This document outlines detailed procedures for the N-alkylation of this compound.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various dibromocarbazole isomers, which can be adapted for this compound.

Starting MaterialAlkylating AgentBaseSolventMethodReaction TimeYield (%)Reference
3,6-Dibromo-9H-carbazoleDiethyl sulfateSodium hydroxideAcetoneConventional Heating8 h81[1]
3,6-Dibromo-9H-carbazole1-IodobutaneSodium hydrideDMFConventional Heating2 hNot specified[2]
3,6-Dibromo-9H-carbazole4-ChloromethylpyridinePotassium hydroxideDMFConventional Heating12 h87.6N/A
CarbazoleAlkyl halidesPotassium carbonate"Dry" mediaMicrowave5-10 minHigh[3]
2,7-Dibromo-9H-carbazoleN/AN/AN/AMicrowave (Flow)Reduced timeHigh[4]

Experimental Protocols

Protocol 1: Conventional N-Alkylation using an Alkyl Halide and a Strong Base

This protocol is adapted from established procedures for the N-alkylation of other dibromocarbazole isomers and is suitable for a wide range of primary and secondary alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, bromoethane, 1-bromobutane) (1.1 - 1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous DMF (or acetone) to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add sodium hydride (or potassium carbonate) portion-wise to the stirred mixture.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Microwave-Assisted N-Alkylation

This method offers a rapid and often higher-yielding alternative to conventional heating, particularly for smaller-scale reactions.[3]

Materials:

  • This compound

  • Alkyl halide (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (4 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents) - Optional, as a phase-transfer catalyst

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel, mix this compound (1.0 equivalent), the alkyl halide, potassium carbonate, and optionally TBAB.

  • Place the vessel in a domestic or laboratory microwave reactor.

  • Irradiate the mixture for 5-15 minutes at a power level that maintains a gentle reflux or a temperature between 80-120 °C (optimize for specific alkyl halides).

  • After cooling, extract the reaction mixture with dichloromethane.

  • Filter the mixture to remove the inorganic salts.

  • Wash the organic filtrate with water, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reagents Combine this compound, base, and solvent inert_atm Establish Inert Atmosphere add_alkyl_halide Add Alkyl Halide inert_atm->add_alkyl_halide heating Heat / Microwave Irradiation add_alkyl_halide->heating monitoring Monitor by TLC heating->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General workflow for the N-alkylation of this compound.

Logical_Relationship start This compound product 9-Alkyl-4,5-dibromo-9H-carbazole start->product N-Alkylation reagents Alkyl Halide (R-X) Base (e.g., NaH, K₂CO₃) reagents->product conditions Solvent (e.g., DMF, Acetone) Heat or Microwave conditions->product

Caption: Key components of the N-alkylation reaction.

References

Application Notes and Protocols: 4,5-Dibromo-9H-carbazole in Phosphorescent Host Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,5-dibromo-9H-carbazole as a precursor for synthesizing phosphorescent host materials, primarily for Organic Light-Emitting Diodes (OLEDs). While direct literature on the application of the 4,5-isomer is limited, this document outlines generalized protocols and expected material properties based on established chemistries of other carbazole isomers.

Introduction to this compound in Phosphorescent Host Materials

Carbazole derivatives are a cornerstone in the development of host materials for phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, good thermal stability, and excellent hole-transporting properties. The introduction of bromine atoms at the 4 and 5 positions of the carbazole core provides reactive sites for the introduction of various aromatic substituents through cross-coupling reactions. This functionalization allows for the tuning of the material's electronic and physical properties to optimize device performance.

The general strategy involves replacing the bromine atoms with aromatic moieties that can enhance charge transport, increase the triplet energy, and improve the morphological stability of the host material. The bulky substituents introduced at the 4 and 5 positions can also induce a twisted molecular structure, which can be beneficial in preventing intermolecular aggregation and minimizing triplet-triplet annihilation.

Synthetic Pathways

The primary synthetic routes for functionalizing this compound involve palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Ullmann condensation. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, to introduce a wide range of substituents.

This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Ullmann Condensation Ullmann Condensation This compound->Ullmann Condensation Arylboronic Acid / Ester Arylboronic Acid / Ester Arylboronic Acid / Ester->Suzuki Coupling Amine / Phenol Amine / Phenol Amine / Phenol->Ullmann Condensation 4,5-Diaryl-9H-carbazole Host 4,5-Diaryl-9H-carbazole Host Suzuki Coupling->4,5-Diaryl-9H-carbazole Host 4,5-Di(amino/phenoxy)-9H-carbazole Host 4,5-Di(amino/phenoxy)-9H-carbazole Host Ullmann Condensation->4,5-Di(amino/phenoxy)-9H-carbazole Host

Caption: Synthetic routes from this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of phosphorescent host materials starting from this compound. Researchers should note that reaction conditions may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of a 4,5-diaryl-9H-carbazole derivative.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3-4 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for aqueous base)

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and water (if using an aqueous base).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound, arylboronic acid, catalyst, and base Inert Evacuate and backfill with inert gas Reactants->Inert Solvent Add degassed solvent Inert->Solvent Heat Heat and stir for 12-48h Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Extract Cool and extract with organic solvent Monitor->Extract Wash Wash with brine and dry Extract->Wash Purify Purify by column chromatography Wash->Purify

Caption: Workflow for Suzuki-Miyaura coupling.
Ullmann Condensation Protocol

This protocol describes the synthesis of a 4,5-bis(arylamino)-9H-carbazole derivative.

Materials:

  • This compound

  • Aryl amine (2.2 equivalents)

  • Copper catalyst (e.g., CuI, Cu₂O) (10-20 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (20-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (3-4 equivalents)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a dried Schlenk flask, add this compound, the aryl amine, the copper catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for 24-72 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data

PropertySymbolTypical RangeSignificance
Glass Transition TemperatureTg100 - 200 °CIndicates morphological stability of the thin film.
Decomposition TemperatureTd> 350 °CDetermines the thermal stability during device fabrication and operation.
Highest Occupied Molecular OrbitalHOMO-5.5 to -6.0 eVInfluences hole injection from the hole transport layer.
Lowest Unoccupied Molecular OrbitalLUMO-2.0 to -2.8 eVInfluences electron injection from the electron transport layer.
Triplet EnergyET> 2.7 eVMust be higher than the triplet energy of the phosphorescent dopant to ensure efficient energy transfer.

OLED Device Fabrication and Performance

The performance of the synthesized host materials is evaluated by fabricating and testing phosphorescent OLEDs.

Device Fabrication Protocol

A typical multilayer OLED structure is fabricated by thermal evaporation in a high-vacuum chamber.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Procedure:

  • Clean the patterned Indium Tin Oxide (ITO) substrate.

  • Sequentially deposit the HIL, HTL, EML, ETL, and EIL by thermal evaporation. The EML consists of the synthesized host material doped with a phosphorescent guest (e.g., Ir(ppy)₃ for green, FIrpic for blue).

  • Deposit the metal cathode (e.g., Al or LiF/Al).

Substrate ITO Substrate Cleaning HIL HIL Deposition Substrate->HIL HTL HTL Deposition HIL->HTL EML EML Co-deposition (Host:Guest) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: OLED fabrication workflow.
Performance Metrics

The performance of the fabricated OLEDs is characterized by measuring their current density-voltage-luminance (J-V-L) characteristics. Key performance metrics for carbazole-based host materials are summarized below. Note: These values are representative and depend heavily on the specific dopant, device architecture, and the exact host material structure.

MetricSymbolTypical Values for Blue PhOLEDsTypical Values for Green PhOLEDs
Turn-on VoltageVon3.0 - 5.0 V2.5 - 4.0 V
Maximum External Quantum EfficiencyEQEmax15 - 25 %20 - 30 %
Maximum Current EfficiencyCEmax30 - 60 cd/A50 - 80 cd/A
Maximum Power EfficiencyPEmax20 - 50 lm/W40 - 70 lm/W

Signaling Pathway: Energy Transfer in PhOLEDs

The fundamental process in a PhOLED is the efficient transfer of energy from the host material to the phosphorescent guest.

cluster_host Host Material cluster_guest Phosphorescent Guest S1_host Singlet Exciton (S1) T1_host Triplet Exciton (T1) S1_host->T1_host ISC S1_guest Singlet Exciton (S1) S1_host->S1_guest Förster/Dexter Energy Transfer T1_guest Triplet Exciton (T1) T1_host->T1_guest Dexter Energy Transfer S1_guest->T1_guest ISC S0_guest Ground State (S0) T1_guest->S0_guest Radiative Decay Phosphorescence Phosphorescence S0_guest->Phosphorescence Charge Recombination Charge Recombination Charge Recombination->S1_host 25% Charge Recombination->T1_host 75% Intersystem Crossing (ISC) Intersystem Crossing (ISC)

Caption: Energy transfer mechanism in a PhOLED.

For efficient phosphorescence, the triplet energy of the host must be significantly higher than that of the guest to prevent back energy transfer. The strategic design of host materials from precursors like this compound is crucial for optimizing this energy transfer process and achieving high-performance OLEDs.

Application Notes and Protocols for the Fabrication of Thin Films with 4,5-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of thin films using 4,5-dibromo-9H-carbazole. This material is of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to the unique electronic and photophysical properties of the carbazole core.[1][2] The bromine substituents offer reactive sites for further molecular engineering, allowing for the tuning of material properties for specific applications.

Material Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for selecting appropriate solvents and deposition techniques.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueReference Compound
Molecular FormulaC₁₂H₇Br₂NThis compound
Molecular Weight325.00 g/mol This compound
Boiling Point (Predicted)445.8±25.0 °CThis compound
Density (Predicted)1.930±0.06 g/cm³This compound
SolubilitySoluble in many organic solvents such as acetone, and slightly soluble in benzene, ether, and ethanol. Insoluble in water.9H-carbazole[3]
Thermal Stability (Td5%)Up to 291-400 °CCarbazole derivatives[4]

Experimental Protocols

Synthesis of this compound (General Protocol)

Materials:

  • 9H-carbazole

  • N-Bromosuccinimide (NBS) or Dibromodimethylhydantoin

  • Anhydrous solvent (e.g., Dichloromethane, Ethanol)[5][6]

  • Silica gel (optional)[6]

Procedure:

  • Dissolve 9H-carbazole in the chosen anhydrous solvent in a round-bottom flask.

  • Under inert atmosphere (e.g., nitrogen or argon) and at room temperature, add the brominating agent (e.g., NBS) portion-wise to the solution. The molar ratio of the brominating agent to carbazole will need to be optimized to achieve di-bromination at the 4 and 5 positions.

  • Stir the reaction mixture at room temperature for a specified time. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered. If silica gel is used, it is washed with the solvent.

  • The filtrate is washed with water to remove any soluble byproducts.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[5]

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Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Dissolve_Carbazole Dissolve 9H-carbazole in anhydrous solvent Start->Dissolve_Carbazole 1 Add_Brominating_Agent Add brominating agent (e.g., NBS) Dissolve_Carbazole->Add_Brominating_Agent 2 Reaction Stir at room temperature (Monitor with TLC) Add_Brominating_Agent->Reaction 3 Filtration Filter reaction mixture Reaction->Filtration 4 Washing Wash with water Filtration->Washing 5 Drying Dry organic layer Washing->Drying 6 Evaporation Remove solvent Drying->Evaporation 7 Purification Recrystallize crude product Evaporation->Purification 8 Final_Product This compound Purification->Final_Product 9

Caption: Generalized workflow for the synthesis of this compound.

Substrate Cleaning

Proper substrate cleaning is critical for the fabrication of high-quality thin films. The following is a standard procedure for cleaning glass or indium tin oxide (ITO) coated glass substrates.[1][7][8]

Materials:

  • Detergent solution

  • Deionized (DI) water

  • Acetone

  • Isopropyl alcohol (IPA)

  • Ultrasonic bath

  • Nitrogen gas source

  • UV-Ozone cleaner or plasma cleaner (optional)

Procedure:

  • Scrub the substrates with a detergent solution and rinse thoroughly with DI water.

  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Replace the acetone with IPA and sonicate for another 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • For enhanced cleaning, treat the substrates with UV-Ozone for 15-30 minutes or in an oxygen or argon plasma cleaner immediately before film deposition to remove any remaining organic residues and improve surface wettability.[7][8]

dot

Substrate_Cleaning_Workflow cluster_cleaning Substrate Cleaning Protocol Start Start Detergent_Wash Wash with detergent and DI water Start->Detergent_Wash 1 Sonication_Acetone Sonicate in Acetone (15 min) Detergent_Wash->Sonication_Acetone 2 Sonication_IPA Sonicate in IPA (15 min) Sonication_Acetone->Sonication_IPA 3 DI_Rinse Rinse with DI water Sonication_IPA->DI_Rinse 4 N2_Dry Dry with Nitrogen gas DI_Rinse->N2_Dry 5 Optional_Treatment Optional: UV-Ozone or Plasma Treatment N2_Dry->Optional_Treatment 6 Clean_Substrate Clean Substrate N2_Dry->Clean_Substrate Optional_Treatment->Clean_Substrate 7

Caption: Standard workflow for substrate cleaning prior to thin film deposition.

Thin Film Fabrication by Spin Coating

Spin coating is a widely used technique for depositing uniform thin films from solution.[9][10]

Materials:

  • This compound

  • High-purity organic solvent (e.g., chlorobenzene, toluene, dichloromethane)[11]

  • Cleaned substrates

  • Spin coater

  • Hotplate

Procedure:

  • Prepare a solution of this compound in a suitable organic solvent. The concentration will influence the final film thickness and should be optimized (typically in the range of 1-20 mg/mL). Ensure the material is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.[12]

  • Place a cleaned substrate on the spin coater chuck and ensure it is centered.

  • Dispense a small amount of the solution onto the center of the substrate.

  • Start the spin coater. A two-step process is common: a low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-6000 rpm for 30-60 seconds) to achieve the desired thickness.[8][10] The exact parameters will need to be optimized.

  • After spinning, transfer the substrate to a hotplate for thermal annealing to remove residual solvent and potentially improve film morphology. The annealing temperature should be below the material's decomposition temperature (e.g., 80-150 °C) and the time can range from 5 to 60 minutes.

Table 2: Representative Spin Coating Parameters for Carbazole Derivatives

ParameterRangeNotes
Solution Concentration1 - 20 mg/mLHigher concentration generally leads to thicker films.
Spin Speed (Step 1)500 - 1500 rpmSpreads the solution across the substrate.
Spin Duration (Step 1)5 - 15 s
Spin Speed (Step 2)1500 - 6000 rpmHigher speed results in thinner films.
Spin Duration (Step 2)30 - 60 s
Annealing Temperature80 - 150 °CShould be below the material's Tg or Tm.
Annealing Time5 - 60 min
Thin Film Fabrication by Thermal Evaporation

Thermal evaporation is a physical vapor deposition technique suitable for materials with good thermal stability.

Materials:

  • This compound powder

  • Cleaned substrates

  • Thermal evaporation system with a high-vacuum chamber

  • Evaporation boat (e.g., tungsten, tantalum)

  • Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

  • Place a small amount of this compound powder into the evaporation boat.

  • Mount the cleaned substrates in the substrate holder inside the vacuum chamber.

  • Evacuate the chamber to a high vacuum (typically < 10⁻⁵ Torr).

  • Gradually increase the current to the evaporation boat to heat the material until it starts to sublime/evaporate. The deposition rate should be controlled and monitored using the QCM. A typical deposition rate for organic materials is 0.1-1 Å/s.

  • Deposit the material onto the substrates to the desired thickness.

  • After deposition, allow the system to cool down before venting the chamber to atmospheric pressure.

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Fabrication_Workflow cluster_fabrication Thin Film Fabrication Workflows cluster_spin_coating Spin Coating cluster_thermal_evaporation Thermal Evaporation Prepare_Solution Prepare Solution (1-20 mg/mL) Filter_Solution Filter Solution (0.2 µm filter) Prepare_Solution->Filter_Solution Dispense_Solution Dispense on Substrate Filter_Solution->Dispense_Solution Spin_Coat Spin Coat (2-step process) Dispense_Solution->Spin_Coat Anneal Thermal Annealing (80-150 °C) Spin_Coat->Anneal SC_Film Thin Film Anneal->SC_Film Load_Material Load Material in Boat Mount_Substrate Mount Substrate Load_Material->Mount_Substrate Evacuate_Chamber Evacuate Chamber (< 10⁻⁵ Torr) Mount_Substrate->Evacuate_Chamber Deposit_Material Deposit Material (0.1-1 Å/s) Evacuate_Chamber->Deposit_Material Cool_Down Cool Down System Deposit_Material->Cool_Down TE_Film Thin Film Cool_Down->TE_Film

Caption: Workflows for thin film fabrication by spin coating and thermal evaporation.

Characterization of Thin Films

Once fabricated, the thin films should be characterized to determine their physical, optical, and electrical properties.

Table 3: Common Characterization Techniques for Organic Thin Films

TechniqueInformation Obtained
Profilometry/Ellipsometry Film thickness and roughness.
Atomic Force Microscopy (AFM) Surface morphology, topography, and roughness.
UV-Visible Spectroscopy Optical absorption, bandgap estimation.
Photoluminescence (PL) Spectroscopy Emission properties, quantum yield.
X-ray Diffraction (XRD) Crystalline structure and orientation of molecules.
Cyclic Voltammetry (CV) HOMO/LUMO energy levels, electrochemical stability.
Four-Point Probe/OFET Characterization Electrical conductivity, charge carrier mobility.

Table 4: Representative Optical and Electrical Properties of Carbazole-Based Thin Films

PropertyValueMaterial and Method
Optical Bandgap (Eg)~2.6 - 3.5 eVVarious organic semiconductors[13][14]
Emission Peak400 - 600 nm3,6-di-tert-butyl-9H-carbazole derivatives[15]
Hole Mobility (µ)10⁻⁵ - 10⁻³ cm²/VsTypical for amorphous carbazole-based materials
HOMO Level-5.4 to -5.8 eVEstimated from CV for various carbazole derivatives
LUMO Level-2.0 to -2.5 eVEstimated from CV and optical bandgap

Note: The data in Table 4 are representative values for carbazole-based materials and may differ for thin films of this compound. Experimental determination is necessary for accurate values.

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Characterization_Workflow cluster_characterization Thin Film Characterization Workflow cluster_physical Physical Properties cluster_optical Optical Properties cluster_structural Structural Properties cluster_electrical Electrical Properties Thin_Film Fabricated Thin Film Thickness Thickness & Roughness (Profilometry, Ellipsometry) Thin_Film->Thickness Morphology Surface Morphology (AFM) Thin_Film->Morphology Absorption Absorption (UV-Vis) Thin_Film->Absorption Emission Emission (Photoluminescence) Thin_Film->Emission Crystallinity Crystallinity (XRD) Thin_Film->Crystallinity Energy_Levels Energy Levels (Cyclic Voltammetry) Thin_Film->Energy_Levels Mobility Carrier Mobility (OFET) Thin_Film->Mobility

Caption: A comprehensive workflow for the characterization of fabricated thin films.

References

Application Notes and Protocols for the Synthesis of 4,5-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,5-dibromo-9H-carbazole, a key intermediate in the development of novel pharmaceuticals and organic electronic materials. Direct bromination of 9H-carbazole typically yields a mixture of isomers, with 3,6-dibromo-9H-carbazole being the major product. The protocol outlined herein employs a regioselective strategy involving the use of a bulky silyl protecting group to direct bromination to the sterically hindered 4 and 5 positions. This multi-step synthesis ensures the specific formation of the desired 4,5-dibromo isomer, a critical prerequisite for targeted drug design and the synthesis of well-defined organic materials.

Introduction

Carbazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique photophysical and electronic properties, as well as their presence in numerous biologically active natural products. Halogenated carbazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules through various cross-coupling reactions. The synthesis of specific isomers of dibrominated carbazoles is often challenging due to the directing effects of the nitrogen atom and the fused benzene rings. The this compound isomer is of particular interest for applications where steric hindrance and specific substitution patterns are crucial for modulating molecular properties. The following protocol details a robust and reproducible method for the targeted synthesis of this compound.

Experimental Protocols

The synthesis of this compound is achieved through a three-step process:

  • Protection of the 9H-carbazole nitrogen with a triisopropylsilyl (TIPS) group.

  • Regioselective dilithiation of the 4 and 5 positions of 9-(triisopropylsilyl)-9H-carbazole.

  • Bromination of the dilithiated intermediate followed by deprotection of the TIPS group.

Step 1: Synthesis of 9-(triisopropylsilyl)-9H-carbazole

Materials:

  • 9H-Carbazole

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 9H-carbazole (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Slowly add triisopropylsilyl chloride (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 9-(triisopropylsilyl)-9H-carbazole as a colorless oil.

Step 2: 4,5-Dilithiation of 9-(triisopropylsilyl)-9H-carbazole

Materials:

  • 9-(triisopropylsilyl)-9H-carbazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous hexanes

Procedure:

  • To a solution of 9-(triisopropylsilyl)-9H-carbazole (1.0 eq) and TMEDA (4.0 eq) in anhydrous hexanes, add n-BuLi (4.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, warm the reaction mixture to room temperature and then heat at 60 °C for 6 hours.[1]

  • Cool the resulting solution of 4,5-dilithio-9-(triisopropylsilyl)-9H-carbazole to -78 °C for use in the next step.

Step 3: Synthesis of this compound

Materials:

  • Solution of 4,5-dilithio-9-(triisopropylsilyl)-9H-carbazole

  • 1,2-Dibromoethane

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution in THF (1M)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the cooled (-78 °C) solution of 4,5-dilithio-9-(triisopropylsilyl)-9H-carbazole from Step 2, add a solution of 1,2-dibromoethane (4.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4,5-dibromo-9-(triisopropylsilyl)-9H-carbazole.

  • Dissolve the crude product in THF and add TBAF solution (1.2 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Purity (%)
9-(triisopropylsilyl)-9H-carbazoleC₂₁H₂₉NSi323.55Colorless oil~95>98 (GC)
This compoundC₁₂H₇Br₂N325.00White solid~60-70>98 (HPLC)

Characterization Data for this compound:

AnalysisData
¹H NMR Expected signals: Aromatic protons in the range of δ 7.0-8.0 ppm and a broad singlet for the N-H proton. The specific coupling patterns will be indicative of the 4,5-substitution.
¹³C NMR Expected signals: Aromatic carbons in the range of δ 110-145 ppm. The signals for the brominated carbons would be expected at lower field.
Mass Spec m/z (M⁺) calculated for C₁₂H₇Br₂N: 324.90; found: [to be determined experimentally].
Melting Point To be determined experimentally.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Dilithiation cluster_step3 Step 3: Bromination & Deprotection start 9H-Carbazole reagents1 TIPSCl, Imidazole DMF, RT, 12h start->reagents1 product1 9-(triisopropylsilyl)-9H-carbazole reagents1->product1 reagents2 n-BuLi, TMEDA Hexanes, 60°C, 6h product1->reagents2 product2 4,5-dilithio-9-(TIPS)-carbazole reagents2->product2 reagents3 1) 1,2-Dibromoethane, THF, -78°C to RT 2) TBAF, THF, RT, 2h product2->reagents3 product3 This compound reagents3->product3

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_logic Regioselective Bromination Logic carbazole 9H-Carbazole tips_protection N-TIPS Protection carbazole->tips_protection steric_hindrance Bulky TIPS group sterically hinders C1 and C8 positions tips_protection->steric_hindrance dilithiation Dilithiation with nBuLi/TMEDA steric_hindrance->dilithiation directed_lithiation Directs lithiation to C4 and C5 positions dilithiation->directed_lithiation bromination Bromination with Electrophilic Bromine Source directed_lithiation->bromination deprotection TIPS Deprotection bromination->deprotection final_product This compound deprotection->final_product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,5-Dibromo-9H-Carbazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 4,5-dibromo-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent system is too good a solvent for the compound, even at low temperatures.- The volume of the solvent used was excessive.- Premature crystallization occurred during hot filtration, leading to product loss.- Solvent System Optimization: Test a range of solvent systems. Good single solvents for recrystallizing carbazole derivatives include ethanol, methanol, and toluene. For mixed solvent systems, consider combinations like dichloromethane/hexane, ethyl acetate/hexane, or acetone/water. The ideal system should fully dissolve the crude product when hot but result in low solubility when cold.- Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.- Prevent Premature Crystallization: Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.
Product Oiling Out During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture.- The cooling process is too rapid.- Solvent Selection: Choose a solvent or solvent mixture with a boiling point lower than the melting point of this compound.- Initial Purification: If the crude product is highly impure, consider an initial purification step like a simple filtration through a silica plug before recrystallization.- Slow Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Issues with the stationary phase (e.g., cracking of the silica gel).- Eluent Optimization: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point for non-polar compounds like dibromocarbazoles is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal Rf value for the product on TLC should be between 0.2 and 0.4 for good separation.- Proper Loading: Do not exceed the recommended loading capacity of your column. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.- Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Stuck on the Column - The eluent is not polar enough to move the compound down the column.- The compound is unstable on silica gel.- Increase Eluent Polarity: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.- Alternative Stationary Phase: If the compound is degrading on silica gel, consider using a different stationary phase such as alumina (neutral or basic).
Presence of Monobrominated or Tribrominated Impurities - Incomplete or excessive bromination during synthesis.- Recrystallization: Fractional crystallization may be effective if the solubility of the impurities is significantly different from the desired product.- Column Chromatography: A carefully optimized column chromatography protocol should be able to separate the dibrominated product from its mono- and tri-brominated counterparts.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The two most effective and commonly used purification techniques for crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the purity of the crude material and the scale of the purification.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this compound is limited, ethanol is a commonly used and effective solvent for the recrystallization of other dibromocarbazole isomers and is a good starting point.[1] Other potential solvent systems to explore include toluene, or mixed solvent systems such as dichloromethane/hexane or ethyl acetate/hexane. The ideal solvent should dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling.

Q3: What are the suggested conditions for column chromatography of this compound?

A3: For column chromatography, a silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized using TLC. A common eluent system for similar carbazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution, starting with a lower polarity and gradually increasing it, can often provide the best separation.

Q4: What are the likely impurities in crude this compound?

A4: The impurities in crude this compound will largely depend on the synthetic route used. If prepared via direct bromination of carbazole, potential impurities include unreacted starting material (9H-carbazole), monobrominated carbazoles, and other isomers of dibromocarbazole. If synthesized through a more specific route like the 4,5-dilithiation of an N-protected carbazole followed by bromination, impurities could include the deprotected starting material and monobrominated species.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to identify the desired product and detect the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Experimental Protocols

Please note: The following protocols are general methods based on the purification of similar carbazole derivatives and should be optimized for your specific crude material.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: In a larger flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a solvent system (e.g., hexane:ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.4 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for Crude this compound crude_product Crude this compound assess_purity Assess Purity (TLC, NMR) crude_product->assess_purity high_purity High Purity? assess_purity->high_purity low_purity Low Purity / Multiple Spots? assess_purity->low_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography low_purity->column_chromatography Yes pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product characterization Characterization (MP, NMR) pure_product->characterization

Caption: A logical workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt issue Issue Encountered? start->issue low_recovery Low Recovery issue->low_recovery Yes oiling_out Product Oiled Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes successful Successful Crystallization issue->successful No solution_low_recovery Optimize solvent system Minimize solvent volume Pre-heat filtration apparatus low_recovery->solution_low_recovery solution_oiling_out Select lower boiling solvent Initial purification step Slow cooling oiling_out->solution_oiling_out solution_no_crystals Induce crystallization (scratching, seeding) Concentrate solution Re-evaluate solvent no_crystals->solution_no_crystals

Caption: A troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of 4,5-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4,5-dibromo-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: The poor solubility of this compound stems from its rigid, planar aromatic structure and the presence of two bromine atoms. This molecular arrangement leads to strong intermolecular forces, specifically pi-pi stacking and halogen bonding, which require significant energy to overcome by solvent molecules. The large, nonpolar surface area of the molecule also contributes to its low affinity for many polar solvents.

Q2: What are the most common solvents for dissolving this compound?

A2: While quantitative solubility data is limited, based on synthetic procedures for similar carbazole derivatives, chlorinated solvents and polar aprotic solvents are generally the most effective. These include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). For recrystallization purposes, solvents like ethanol and ethyl acetate have been used, indicating solubility at elevated temperatures.

Q3: Can heating improve the solubility of this compound?

A3: Yes, increasing the temperature is a common and effective method to enhance the solubility of this compound. Heating provides the necessary energy to disrupt the intermolecular forces of the solid solute, allowing it to dissolve more readily. However, it is crucial to be aware of the compound's thermal stability and the boiling point of the chosen solvent.

Q4: Are there any safety precautions to consider when trying to dissolve this compound?

A4: Yes, it is important to consult the Safety Data Sheet (SDS) for this compound and the solvents being used.[1][2][3] Standard laboratory safety practices, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) like gloves and safety glasses, should always be followed.[1][3] When heating solvents, use appropriate equipment to prevent fire hazards and avoid inhalation of solvent vapors.

Troubleshooting Guide

Issue 1: The compound is not dissolving completely in the chosen solvent at room temperature.
  • Question: What should I do if this compound does not fully dissolve?

  • Answer:

    • Increase the temperature: Gently heat the solution while stirring. Many poorly soluble organic compounds show a significant increase in solubility with temperature.[4] Start with a low temperature and gradually increase it, being careful not to exceed the boiling point of the solvent.

    • Use sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and enhance the dissolution process.

    • Reduce particle size: If you have the solid compound, grinding it into a finer powder will increase the surface area available for solvent interaction, which can improve the rate of dissolution.[4][5][6]

    • Try a different solvent: If the compound remains insoluble, you may need to switch to a more suitable solvent. Refer to the solubility table below for guidance.

    • Consider a co-solvent system: Adding a small amount of a "better" solvent (a co-solvent) in which the compound is more soluble can significantly increase the overall solubility of the mixture.[4][5]

Issue 2: The compound precipitates out of solution upon cooling.
  • Question: How can I prevent this compound from crashing out of solution?

  • Answer:

    • Maintain elevated temperature: If your experiment allows, maintain the solution at an elevated temperature where the compound remains soluble.

    • Use a co-solvent: A carefully chosen co-solvent can help to keep the compound in solution even at lower temperatures. The co-solvent can modify the polarity of the solvent system to better match that of the solute.

    • Prepare a supersaturated solution with caution: For some applications like crystal growth, a supersaturated solution is desired. In this case, cool the solution slowly and without agitation to control the precipitation process.

    • Increase the solvent volume: If permissible for your application, increasing the amount of solvent will lower the concentration and may prevent precipitation.

Issue 3: I need to dissolve the compound for a reaction, but it is not soluble enough in the reaction solvent.
  • Question: How can I run a reaction if my starting material has low solubility?

  • Answer:

    • Use a co-solvent: Add a minimal amount of a co-solvent that dissolves your compound and is compatible with your reaction conditions.

    • Phase-transfer catalysis: If your reaction involves immiscible phases, a phase-transfer catalyst can help to bring the reactants together.

    • Change the reaction solvent: If possible, switch to a solvent that can both dissolve your compound and is suitable for the reaction.

    • Run the reaction at elevated temperature: Increased temperature can enhance both solubility and reaction rate. Ensure your reactants and products are stable at the chosen temperature.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent NameQualitative SolubilityNotes
Polar Aprotic N,N-Dimethylformamide (DMF)SolubleOften used in synthesis, may require heating.
Tetrahydrofuran (THF)SolubleGood general-purpose solvent for carbazoles.
AcetoneSparingly SolubleMay require heating; used in synthesis of derivatives.[7]
Chlorinated Dichloromethane (DCM)SolubleA common solvent for many organic compounds.
ChloroformSolubleSimilar to DCM in dissolving power.
Polar Protic EthanolSparingly SolubleUsed for recrystallization, indicating higher solubility when hot.[7]
MethanolPoorly SolubleGenerally less effective than ethanol.
Nonpolar HexaneInsolubleNot a suitable solvent.
TolueneSparingly SolubleMay show some solubility, especially when heated.
Ester Ethyl AcetateSparingly SolubleUsed as a solvent for workup and recrystallization.[7]

Disclaimer: This table is based on qualitative inferences from related literature and general principles of solubility. Experimental verification is recommended.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility using Heat and Co-solvents
  • Preparation: Weigh the desired amount of this compound and place it in a clean, dry flask equipped with a magnetic stir bar.

  • Initial Solvent Addition: Add a volume of the primary solvent that is estimated to be insufficient for complete dissolution at room temperature.

  • Stirring: Begin stirring the mixture at room temperature.

  • Heating: Gently heat the flask using a water bath or heating mantle while continuing to stir. Increase the temperature in increments of 5-10 °C.

  • Observation: Observe the mixture for signs of dissolution. If the compound does not dissolve completely near the boiling point of the solvent, proceed to the next step.

  • Co-solvent Addition: While the solution is warm, add a co-solvent in which this compound is known to be more soluble (e.g., THF or DCM) dropwise until the remaining solid dissolves.

  • Final Solution: Once a clear solution is obtained, it can be used for the intended application. If the solution needs to be at room temperature, allow it to cool slowly and observe for any precipitation.

Protocol 2: Small-Scale Solubility Testing
  • Preparation: In a series of small vials, add a pre-weighed, small amount of this compound (e.g., 1-2 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.1 mL).

  • Observation at Room Temperature: Vigorously shake or vortex each vial and observe the extent of dissolution at room temperature.

  • Heating: Gently warm the vials that did not show complete dissolution and observe any changes.

  • Documentation: Record the qualitative solubility (e.g., insoluble, sparingly soluble, soluble) for each solvent at both room temperature and upon heating.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound incomplete_dissolution Issue: Incomplete Dissolution start->incomplete_dissolution precipitation Issue: Precipitation on Cooling start->precipitation reaction_solubility Issue: Low Solubility in Reaction Solvent start->reaction_solubility heat Increase Temperature incomplete_dissolution->heat maintain_temp Maintain Elevated Temperature precipitation->maintain_temp cosolvent3 Use Co-solvent reaction_solubility->cosolvent3 sonicate Use Sonication heat->sonicate grind Reduce Particle Size sonicate->grind change_solvent Change Solvent grind->change_solvent cosolvent1 Use Co-solvent change_solvent->cosolvent1 end Resolution cosolvent1->end cosolvent2 Use Co-solvent maintain_temp->cosolvent2 slow_cool Slow Cooling cosolvent2->slow_cool increase_volume Increase Solvent Volume slow_cool->increase_volume increase_volume->end ptc Phase-Transfer Catalysis cosolvent3->ptc change_reaction_solvent Change Reaction Solvent ptc->change_reaction_solvent heat_reaction Elevate Reaction Temperature change_reaction_solvent->heat_reaction heat_reaction->end

Caption: Troubleshooting workflow for solubility issues.

SolubilityEnhancementProtocol start Start: Prepare Solute and Solvent stir Stir at Room Temperature start->stir observe1 Observe Dissolution stir->observe1 heat Gently Heat Solution observe1->heat Incomplete end Clear Solution Obtained observe1->end Complete observe2 Observe Dissolution heat->observe2 add_cosolvent Add Co-solvent Dropwise observe2->add_cosolvent Incomplete observe2->end Complete observe3 Observe Dissolution add_cosolvent->observe3 observe3->add_cosolvent Incomplete observe3->end Complete fail Re-evaluate Solvent System observe3->fail Still Incomplete

Caption: Protocol for enhancing solubility.

References

minimizing side products in the bromination of 9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the bromination of 9H-carbazole.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 9H-carbazole and provides potential solutions.

Issue 1: Low Yield of the Desired Monobrominated Product (3-bromo-9H-carbazole)

If you are experiencing a low yield of 3-bromo-9H-carbazole, consider the following potential causes and solutions:

Potential Cause Suggested Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the N-bromosuccinimide (NBS) is fully dissolved in the solvent before adding it to the carbazole solution.
Formation of Polybrominated Side Products - Use a precise 1:1 molar ratio of 9H-carbazole to NBS. - Add the NBS solution dropwise at a low temperature (0°C) to control the reaction rate. - Consider using a less reactive brominating agent or milder reaction conditions.
Degradation of Product During Workup - Use a gentle workup procedure. Pouring the reaction mixture into cold water can help precipitate the product. - Avoid excessive heating during solvent removal.
Loss of Product During Purification - Optimize the recrystallization solvent system. Chloroform or a mixture of ethyl acetate and hexane are commonly used. - If using column chromatography, select an appropriate solvent system to ensure good separation. A common eluent is a mixture of ethyl acetate and petroleum ether.

Issue 2: Formation of Multiple Isomers (e.g., 1-bromo, 2-bromo, or 4-bromo-9H-carbazole)

The formation of undesired isomers is a common challenge. The 3- and 6-positions of the carbazole ring are electronically favored for electrophilic substitution. However, reaction conditions can influence regioselectivity.

Potential Cause Suggested Solution
High Reaction Temperature - Maintain a low reaction temperature (0°C) during the addition of the brominating agent and allow the reaction to warm to room temperature slowly.
Choice of Solvent - Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are known to favor substitution at the 3-position.
Steric Hindrance from N-Substitution - The presence of a bulky substituent on the nitrogen atom can influence the position of bromination. Protecting the nitrogen with a smaller group or performing the bromination on the unsubstituted carbazole may be necessary.

Issue 3: Excessive Dibromination (Formation of 3,6-dibromo-9H-carbazole) When Monobromination is Desired

Over-bromination can be a significant issue, leading to a mixture of mono- and di-substituted products.

Potential Cause Suggested Solution
Incorrect Stoichiometry - Carefully control the molar ratio of NBS to carbazole. A slight excess of carbazole can help to minimize dibromination.
High Reaction Temperature or Prolonged Reaction Time - Lower the reaction temperature and monitor the reaction closely by TLC to stop it once the starting material is consumed and before significant dibromination occurs.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the bromination of 9H-carbazole.

G Troubleshooting Workflow for 9H-Carbazole Bromination start Start Experiment reaction Bromination of 9H-Carbazole start->reaction analysis Analyze Product Mixture (TLC, NMR, etc.) reaction->analysis desired_product Desired Product Obtained? analysis->desired_product end End desired_product->end Yes low_yield Low Yield desired_product->low_yield No, Low Yield isomers Isomer Formation desired_product->isomers No, Isomers polybromination Polybromination desired_product->polybromination No, Polybromination solution_low_yield Adjust Reaction Time/ Temp/Purification low_yield->solution_low_yield solution_isomers Control Temp/ Change Solvent isomers->solution_isomers solution_polybromination Adjust Stoichiometry/ Control Temp polybromination->solution_polybromination solution_low_yield->reaction Retry solution_isomers->reaction Retry solution_polybromination->reaction Retry

Caption: Troubleshooting workflow for carbazole bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of 9H-carbazole?

A1: The most common side products are other isomers of monobrominated carbazole (1-bromo, 2-bromo, and 4-bromo) and polybrominated products, primarily 3,6-dibromo-9H-carbazole. In some cases, tribrominated species can also be formed, especially with more reactive brominating agents like liquid bromine.

Q2: Which brominating agent is best for selective monobromination at the 3-position?

A2: N-Bromosuccinimide (NBS) is the most commonly recommended reagent for the selective monobromination of 9H-carbazole to yield 3-bromo-9H-carbazole. It is generally more selective and easier to handle than liquid bromine.

Q3: What is the optimal solvent for the selective bromination of 9H-carbazole?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used and have been shown to promote selective bromination at the 3-position.

Q4: How can I favor the formation of 3,6-dibromo-9H-carbazole?

A4: To favor the formation of 3,6-dibromo-9H-carbazole, you should use at least two equivalents of the brominating agent. For instance, a protocol using 2.1 equivalents of NBS in DMF has been reported to give a quantitative yield of the dibrominated product.

Q5: At what temperature should the bromination of 9H-carbazole be carried out?

A5: For selective monobromination, it is recommended to add the brominating agent at a low temperature, typically 0°C, and then allow the reaction to stir at room temperature. For dibromination, the reaction can also be initiated at 0°C and then warmed to room temperature and stirred overnight.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-9H-carbazole

This protocol is designed for the selective monobromination of 9H-carbazole at the 3-position.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Sodium sulfate

  • Chloroform

Procedure:

  • Dissolve 9H-carbazole (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve NBS (1 equivalent) in DMF.

  • Add the NBS solution dropwise to the carbazole solution at 0°C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into distilled water to precipitate the crude product.

  • Filter the precipitate under vacuum and wash with distilled water.

  • Dissolve the crude product in ethyl acetate and dry over sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude solid.

  • Recrystallize the crude product from chloroform to obtain pure 3-bromo-9H-carbazole.

Expected Yield: Approximately 47% after crystallization.

Protocol 2: Synthesis of 3,6-dibromo-9H-carbazole

This protocol is optimized for the synthesis of the disubstituted product.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve 9H-carbazole (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0°C.

  • In a separate flask, dissolve NBS (2.1 equivalents) in DMF.

  • Add the NBS solution to the carbazole solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate and dry it in the air.

  • Purify the product by flash chromatography using a mixture of DCM and hexane as the eluent.

Expected Yield: Quantitative.

Reaction Pathway

The following diagram illustrates the reaction pathway for the bromination of 9H-carbazole to form the mono- and di-substituted products.

G Bromination Pathway of 9H-Carbazole carbazole 9H-Carbazole monobromo 3-bromo-9H-carbazole carbazole->monobromo + NBS (1 eq) DMF, 0°C to RT dibromo 3,6-dibromo-9H-carbazole monobromo->dibromo + NBS (1 eq) DMF, 0°C to RT

Caption: Reaction pathway for carbazole bromination.

Summary of Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of 3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole based on literature reports.

ProductBrominating AgentMolar Ratio (Carbazole:Agent)SolventTemperatureReaction TimeYieldReference
3-bromo-9H-carbazoleNBS~1:1DMF0°C to RT24h47%
3,6-dibromo-9H-carbazoleNBS1:2.1DMF0°C to RTOvernightQuantitative

Technical Support Center: Troubleshooting Film Morphology of 4,5-Dibromo-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the film morphology of 4,5-dibromo-9H-carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the thin-film deposition of these materials. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Q1: My spin-coated film appears hazy and non-uniform. What could be the cause?

A1: A hazy or non-uniform appearance in spin-coated films of this compound derivatives can stem from several factors, primarily related to solubility and processing conditions.

Possible Causes and Solutions:

  • Poor Solubility or Aggregation in Solution: The compound may not be fully dissolved or could be forming aggregates in the solution before or during spin coating.

    • Solution:

      • Ensure the solvent is appropriate for your specific derivative. Chlorinated solvents like chloroform and chlorobenzene are often effective.

      • Gently heat the solution or use ultrasonication to aid dissolution.

      • Filter the solution through a sub-micron filter (e.g., 0.2 µm PTFE filter) immediately before spin coating to remove any aggregates or particulate matter.

  • Solvent Evaporation Rate: If the solvent evaporates too quickly, it can lead to the formation of a non-uniform film.

    • Solution:

      • Choose a solvent with a higher boiling point to slow down the evaporation rate. For example, switching from chloroform to chlorobenzene.

      • Optimize the spin coating speed and duration. A two-step spin-coating process can sometimes improve uniformity.[1]

  • Substrate Contamination: The substrate surface may not be sufficiently clean, leading to poor wetting and film formation.

    • Solution:

      • Implement a thorough substrate cleaning procedure. A standard procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen and UV-ozone treatment or oxygen plasma treatment to create a hydrophilic surface.

Q2: I'm observing pinholes and comet-like streaks in my film. How can I prevent these defects?

A2: Pinholes and comet streaks are common defects in spin-coated films and are typically caused by particulate contamination or air bubbles.[2]

Possible Causes and Solutions:

  • Particulate Contamination: Dust particles on the substrate or in the solution can act as nucleation sites for defects.[2]

    • Solution:

      • Work in a cleanroom environment or a laminar flow hood to minimize airborne particles.

      • Thoroughly clean your substrates as described in A1.

      • Filter your solution immediately before use.

  • Air Bubbles: Bubbles introduced into the solution during preparation or dispensing can lead to pinholes as the solvent evaporates.

    • Solution:

      • After preparing the solution, allow it to sit for a while to let any bubbles dissipate.

      • When dispensing the solution onto the substrate, do so gently and avoid introducing air.

  • Localized Dewetting: Small, localized areas of poor wetting on the substrate can lead to the formation of pinholes.[3]

    • Solution:

      • Improve substrate surface energy through UV-ozone or oxygen plasma treatment to ensure uniform wetting.

Q3: My film shows signs of dewetting, forming islands instead of a continuous layer. What can I do to improve film stability?

A3: Dewetting occurs when the liquid film is unstable on the substrate, leading to the formation of droplets or islands to minimize surface energy. This can be a significant issue for thin films of organic semiconductors.[4][5][6]

Possible Causes and Solutions:

  • Poor Substrate-Molecule Interaction: The surface energy of the substrate may not be favorable for the adhesion of the this compound derivative.

    • Solution:

      • Modify the substrate surface with a self-assembled monolayer (SAM) to tune the surface energy and promote better interaction with the organic semiconductor.

      • As mentioned previously, UV-ozone or oxygen plasma treatment can increase the surface energy of the substrate.

  • High Thermal Mobility: During thermal annealing, molecules can gain enough energy to rearrange and dewet from the surface.

    • Solution:

      • Optimize the annealing temperature and time. Use the lowest effective temperature for the shortest necessary duration.

      • Consider solvent vapor annealing as an alternative to thermal annealing, as it can promote molecular rearrangement at lower temperatures.

  • Film Thickness: Very thin films are more prone to dewetting.

    • Solution:

      • If your application allows, increasing the film thickness can improve stability.

Q4: The film is highly crystalline with large, isolated crystal domains. How can I achieve a more uniform, microcrystalline morphology?

A4: While crystallinity is often desired for charge transport, large, disconnected crystalline domains can be detrimental to device performance. The goal is often a well-interconnected network of smaller crystals.

Possible Causes and Solutions:

  • Slow Solvent Evaporation: Very slow evaporation can promote the growth of large, well-defined crystals.

    • Solution:

      • Increase the spin coating speed or use a more volatile solvent to accelerate evaporation.

  • Thermal Annealing Conditions: High annealing temperatures or long annealing times can lead to excessive crystal growth.

    • Solution:

      • Carefully control the annealing temperature and time. A rapid thermal annealing (RTA) process might be beneficial.

  • Solvent Vapor Annealing Environment: The choice of solvent and the vapor pressure during solvent vapor annealing significantly influences the final morphology.

    • Solution:

      • Experiment with different annealing solvents. Solvents that are good solvents for the material will promote more significant molecular rearrangement.

      • Control the solvent vapor pressure in the annealing chamber.

Data Presentation: Spin Coating and Annealing Parameters

The following tables summarize typical starting parameters for spin coating and annealing of carbazole derivatives. These should be used as a starting point for optimization for your specific this compound derivative.

Table 1: Spin Coating Parameters for Carbazole Derivatives

ParameterTypical RangeNotes
Solution Concentration 5 - 20 mg/mLHigher concentrations generally lead to thicker films.
Solvent Chloroform, Chlorobenzene, Toluene, THFSolvent choice affects solubility, evaporation rate, and film morphology.
Spin Speed 1000 - 6000 rpmHigher speeds result in thinner films.[6]
Spin Time 30 - 60 secondsLonger times can help ensure solvent evaporation but have a diminishing effect on thickness.
Acceleration 1000 - 3000 rpm/sRapid acceleration can help in achieving uniform spreading.

Table 2: Thermal and Solvent Vapor Annealing Parameters for Carbazole Derivatives

Annealing MethodParameterTypical RangeNotes
Thermal Annealing Temperature 80 - 150 °CShould be below the material's decomposition temperature and optimized to avoid dewetting.
Time 5 - 30 minutesLonger times can lead to larger crystal domains.
Atmosphere Inert (e.g., Nitrogen, Argon)To prevent degradation of the organic material.
Solvent Vapor Annealing Solvent THF, Chloroform, DichloromethaneThe choice of solvent affects the degree of film swelling and molecular rearrangement.
Time 1 - 60 minutesHighly dependent on the solvent and desired morphology.
Temperature Room TemperatureSVA is typically performed at or near room temperature.

Experimental Protocols

Protocol 1: Standard Spin Coating Procedure
  • Substrate Cleaning:

    • Ultrasonicate the substrate sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen.

    • Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to enhance surface wetability.

  • Solution Preparation:

    • Dissolve the this compound derivative in a suitable solvent (e.g., chloroform) to the desired concentration (e.g., 10 mg/mL).

    • Gently heat or sonicate the solution if necessary to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the filtered solution to cover the substrate.

    • Spin the substrate at the desired speed (e.g., 2000 rpm) for the desired time (e.g., 45 seconds).

  • Drying:

    • Transfer the coated substrate to a hotplate for a soft bake (e.g., 80°C for 1 minute) to remove residual solvent.

Protocol 2: Solvent Vapor Annealing
  • Preparation:

    • Place the spin-coated substrate in a sealed chamber (e.g., a petri dish with a lid).

    • Place a small vial containing the annealing solvent (e.g., THF) inside the chamber, ensuring the solvent does not directly contact the substrate.

  • Annealing:

    • Seal the chamber and leave it at room temperature for the desired annealing time (e.g., 30 minutes). The solvent vapor will create a saturated atmosphere, plasticizing the film and allowing for molecular rearrangement.

  • Drying:

    • Remove the substrate from the chamber and allow it to air dry or gently bake on a hotplate to remove any absorbed solvent.

Mandatory Visualizations

Troubleshooting Workflow for Poor Film Quality

The following diagram illustrates a logical workflow for troubleshooting common issues with film morphology.

TroubleshootingWorkflow start Initial Film Observation: Poor Quality issue_non_uniform Hazy / Non-Uniform Film start->issue_non_uniform issue_defects Pinholes / Streaks start->issue_defects issue_dewetting Dewetting / Island Formation start->issue_dewetting issue_crystals Large, Isolated Crystals start->issue_crystals cause_solubility Check Solution: - Solubility - Aggregation issue_non_uniform->cause_solubility cause_evaporation Check Spin Coating: - Solvent Volatility - Spin Speed/Time issue_non_uniform->cause_evaporation cause_contamination Check Cleanliness: - Substrate - Solution (Filter) issue_non_uniform->cause_contamination issue_defects->cause_contamination cause_wetting Check Substrate: - Surface Energy - Surface Treatment issue_dewetting->cause_wetting cause_annealing Check Annealing: - Temperature - Time - Method (Thermal vs. SVA) issue_dewetting->cause_annealing issue_crystals->cause_evaporation issue_crystals->cause_annealing solution_solubility Optimize Solvent, Use Ultrasonication, Filter Solution cause_solubility->solution_solubility solution_evaporation Change Solvent, Adjust Spin Parameters cause_evaporation->solution_evaporation solution_contamination Improve Cleaning Protocol, Work in Clean Environment cause_contamination->solution_contamination solution_wetting Apply Surface Treatment (UV-Ozone, Plasma, SAMs) cause_wetting->solution_wetting solution_annealing Optimize Annealing Parameters cause_annealing->solution_annealing end Improved Film Morphology solution_solubility->end solution_evaporation->end solution_contamination->end solution_wetting->end solution_annealing->end

A flowchart for troubleshooting common film morphology issues.
Signaling Pathway for Solvent-Molecule Interactions in Film Formation

This diagram illustrates the interplay of forces during solvent vapor annealing that dictates the final film morphology.

SVA_Interactions cluster_process Solvent Vapor Annealing Process cluster_forces Governing Interactions cluster_morphology Resulting Morphologies initial_film As-cast Amorphous Film swollen_film Swollen, Mobile Film initial_film->swollen_film plasticization solvent_vapor Solvent Vapor (e.g., THF, Hexane) solvent_vapor->swollen_film molecule_solvent Molecule-Solvent Interactions swollen_film->molecule_solvent molecule_molecule Molecule-Molecule Interactions (π-π stacking) swollen_film->molecule_molecule solvent_molecule Solvent-Molecule Interactions swollen_film->solvent_molecule fibers Fibers molecule_solvent->fibers dominates spherulites Spherulites molecule_molecule->spherulites predominates dewetting Dewetting solvent_molecule->dewetting controls

Intermolecular forces guiding film morphology during SVA.

References

Technical Support Center: Degradation of 4,5-Dibromo-9H-Carbazole Based Devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dibromo-9H-carbazole based devices. The information is designed to help you identify and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for devices based on this compound?

A1: Devices utilizing this compound are susceptible to several degradation mechanisms, primarily categorized as photodegradation, thermal degradation, and electrochemical degradation. The specific pathway often depends on the device architecture (e.g., OLED, organic solar cell) and the operating environment.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For halogenated carbazoles, a key degradation mechanism is stepwise reductive dehalogenation, where bromine atoms are sequentially removed.[1] The rate of this degradation increases with the number of bromine atoms on the carbazole molecule.[1]

  • Thermal Degradation: While carbazole derivatives are known for their high thermal stability, often exceeding 400°C, prolonged exposure to high temperatures can lead to material decomposition.[2] In polymer systems, this can involve the breakdown of side chains and eventual cleavage of the polymer backbone.[3]

  • Electrochemical Degradation: In electronic devices like OLEDs, electrical stress is a major contributor to degradation. Mechanisms include triplet-triplet annihilation (TTA), triplet-polaron annihilation (TPA), and electric field-induced quenching, which can lead to a decrease in device efficiency and lifetime.[4] Hole-induced degradation in the presence of excited states has been identified as a significant issue, particularly in solution-processed devices.[5] The combination of electric fields and temperature can also cause physical damage, such as the fracture of the organic and electrode layers.[6][7]

Q2: My device performance is rapidly declining under illumination. What could be the cause?

A2: Rapid performance decline under illumination strongly suggests photodegradation. The high-energy photons can break chemical bonds within the this compound molecule. A likely process is the cleavage of the carbon-bromine (C-Br) bonds, leading to the formation of less halogenated carbazole species and reactive bromine radicals.[1] This alters the electronic properties of the material and can create charge traps, leading to reduced efficiency and device failure.

Q3: I am observing a gradual decrease in the efficiency of my OLED even when stored in the dark. What is the likely issue?

A3: A gradual decrease in efficiency in the dark points towards intrinsic chemical instability or degradation caused by environmental factors other than light, such as moisture or oxygen. Even trace amounts of water and oxygen can react with the organic materials, especially at the interfaces between different layers, leading to the formation of non-emissive species and charge traps. Furthermore, if the device was previously operated, the degradation could be a long-term effect of electrical stress during operation.

Q4: Can the bromine atoms on the carbazole core influence device stability?

A4: Yes, the bromine atoms have a significant impact. They influence the electronic properties, such as HOMO/LUMO energy levels, and the molecular packing in the solid state.[8][9] While bromination can be used to tune material properties, the C-Br bond can also be a reactive site, making the molecule susceptible to photodegradation through debromination.[1] However, strategic bromination can also enhance the non-planarity of molecules, which can reduce aggregation and potentially improve the performance of certain devices.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Rapid drop in luminance/efficiency under operation Photodegradation from ambient light or device emission; Electrochemical degradation under high current density.- Encapsulate the device to protect it from oxygen and moisture.- Operate the device in an inert atmosphere (e.g., nitrogen glovebox).- Incorporate UV filters to block ambient UV light.- Reduce the operating current density.
Increase in device turn-on voltage Formation of charge traps at interfaces or within the organic layer due to material degradation.- Analyze the material purity before device fabrication.- Optimize the deposition process to ensure smooth interfaces.- Perform post-fabrication annealing to improve film morphology (use with caution to avoid thermal degradation).
Appearance of dark spots or shorts in the device Physical degradation of the film (e.g., fractures); Electrode corrosion due to moisture/oxygen ingress.- Improve the encapsulation technique.- Ensure the substrate is thoroughly cleaned before deposition.- Analyze the film morphology using techniques like Atomic Force Microscopy (AFM).
Shift in the emission color (for OLEDs) Formation of new emissive species due to chemical degradation of the this compound or other layers.- Analyze the electroluminescence spectrum over time to track changes.- Use analytical techniques like GC-MS on degraded devices to identify byproducts.

Quantitative Data Summary

Table 1: Photodegradation Rates of Polyhalogenated Carbazoles

CompoundNumber of Br AtomsPseudo-first-order rate constant (k, h⁻¹)
3-Bromocarbazole1~0.4
3,6-Dibromocarbazole2~0.8
1,3,6-Tribromocarbazole3~1.5
1,3,6,8-Tetrabromocarbazole4~2.4
(Data adapted from a study on the photodegradation of polyhalogenated carbazoles in hexane under natural sunlight. The rates are indicative of the trend that an increasing number of bromine atoms leads to a faster photodegradation rate.[1])

Table 2: Performance of an Example Carbazole-Based OLED

ParameterValue
Turn-on Voltage6.2 V
Maximum Luminance651 cd/m² (at 10.6 V)
Maximum Current Efficiency4.5 cd/A
(Data from a study on solution-processed OLEDs based on carbazole derivatives.[10] This serves as a reference for typical performance metrics.)

Experimental Protocols

Protocol 1: Accelerated Photodegradation Study

  • Sample Preparation: Fabricate the this compound based device on a transparent substrate (e.g., glass or quartz). For thin-film studies, deposit a film of the material on the substrate.

  • Initial Characterization: Measure the initial performance metrics of the device (e.g., current-voltage-luminance (IVL) characteristics for an OLED, power conversion efficiency for a solar cell) or the initial absorption/emission spectra of the thin film.

  • Light Exposure: Place the sample in a chamber with a controlled atmosphere (e.g., nitrogen or ambient air) and expose it to a light source with a known spectrum and intensity (e.g., a solar simulator or a UV lamp).

  • Periodic Monitoring: At regular intervals, remove the sample and re-measure its performance metrics or spectroscopic properties.

  • Data Analysis: Plot the change in performance metrics (e.g., normalized efficiency) as a function of exposure time to determine the degradation rate. Analyze changes in absorption or emission spectra to identify chemical changes.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the this compound powder into a TGA crucible.

  • TGA Measurement: Place the crucible in the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This indicates the thermal stability of the material. For more detailed analysis, the TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the gaseous byproducts of decomposition.[3][11]

Protocol 3: Electrochemical Stability Assessment using Cyclic Voltammetry (CV)

  • Cell Assembly: Prepare a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The electrolyte should be a suitable solvent with a supporting electrolyte (e.g., acetonitrile with tetrabutylammonium hexafluorophosphate). Dissolve the this compound in the electrolyte.

  • CV Measurement: Cycle the potential of the working electrode between the solvent's electrochemical window for multiple cycles.

  • Data Analysis: Monitor the changes in the oxidation and reduction peaks over successive cycles. A decrease in the peak current or the appearance of new peaks suggests electrochemical decomposition of the material.

Visualizations

cluster_photo Photodegradation Pathway Carbazole_Br2 This compound Carbazole_Br1 Monobromo-9H-carbazole Carbazole_Br2->Carbazole_Br1 hν (-Br•) Radicals Bromine Radicals Carbazole_Br2->Radicals Carbazole 9H-carbazole Carbazole_Br1->Carbazole hν (-Br•) Carbazole_Br1->Radicals

Caption: A simplified diagram of the photodegradation pathway of this compound, showing stepwise reductive debromination.

cluster_workflow Device Degradation Analysis Workflow Start Fabricate Device Initial_Char Initial Performance Characterization (IVL, EQE, Spectra) Start->Initial_Char Stress_Test Apply Stress (Light, Heat, Electrical Bias) Initial_Char->Stress_Test Periodic_Char Periodic Characterization Stress_Test->Periodic_Char Data_Analysis Analyze Performance Decay & Spectral Changes Periodic_Char->Data_Analysis Data_Analysis->Stress_Test Continue Stress End_Analysis Post-Mortem Analysis (GC-MS, AFM, etc.) Data_Analysis->End_Analysis End of Test Conclusion Identify Degradation Mechanism End_Analysis->Conclusion

Caption: A general experimental workflow for studying the degradation of organic electronic devices.

cluster_factors Factors Influencing Device Degradation Degradation Device Degradation Intrinsic Intrinsic Factors (Material Purity, C-Br Bond Energy) Intrinsic->Degradation Extrinsic Extrinsic Factors (Oxygen, Moisture, Light, Temperature) Extrinsic->Degradation Operational Operational Stress (Electric Field, Current Density) Operational->Degradation

Caption: A logical diagram illustrating the key factors that contribute to the degradation of this compound based devices.

References

Technical Support Center: Reaction Parameter Optimization for 4,5-Dibromo-9H-carbazole N-Arylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-arylation of 4,5-dibromo-9H-carbazole. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging synthetic transformation. The steric hindrance imposed by the bromine atoms at the 4 and 5 positions of the carbazole core often necessitates careful optimization of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is best suited for the N-arylation of the sterically hindered this compound?

A1: Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are viable methods for the N-arylation of carbazoles. For sterically hindered substrates like this compound, the choice of catalyst system is crucial and often requires screening of various ligands and reaction conditions. Buchwald-Hartwig reactions, known for their broad substrate scope and functional group tolerance, often employ bulky, electron-rich phosphine ligands that can facilitate coupling with challenging substrates.[1] Ullmann condensations are a more classical approach and can be effective, particularly with the use of modern ligand systems that allow for milder reaction conditions than traditional protocols.[2][3]

Q2: What are the most common side reactions to look out for?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of one or both bromine atoms on the carbazole ring with hydrogen.

  • Homocoupling: Dimerization of the aryl halide coupling partner.

  • Catalyst decomposition: Formation of inactive palladium or copper species, leading to stalled reactions.

  • Formation of byproducts from ligand degradation: Some phosphine ligands can undergo degradation under prolonged heating.

  • In the case of palladium precatalysts, the NH-carbazole byproduct from precatalyst activation can potentially react to form stable off-cycle palladium-carbazolyl complexes.

Q3: How can I purify the N-arylated this compound product?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate or dichloromethane, is commonly employed.[4] Recrystallization from an appropriate solvent system can also be an effective method for obtaining highly pure material.

Q4: I am observing low to no conversion. What are the first troubleshooting steps I should take?

A4: For low or no conversion, consider the following:

  • Inert atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen), as both palladium and copper catalysts can be sensitive to oxygen.

  • Reagent quality: Use high-purity, dry solvents and reagents. The base, in particular, should be freshly opened or properly stored to avoid hydration.

  • Catalyst activity: The palladium or copper source and the ligand should be of high quality. Consider using a pre-catalyst for Buchwald-Hartwig reactions to ensure efficient generation of the active catalytic species.

  • Temperature: The reaction temperature may be insufficient. Gradually increase the temperature and monitor the reaction progress.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig N-Arylation

Low yields in the Buchwald-Hartwig N-arylation of this compound are a common issue, often stemming from the steric hindrance of the substrate. The following guide provides a systematic approach to optimizing the reaction parameters.

Troubleshooting Workflow:

G start Low Yield Observed ligand Screen Bulky Ligands (e.g., XPhos, RuPhos, tBuXPhos, tBuBrettPhos) start->ligand Steric hindrance is likely the issue base Optimize Base (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base If yield is still low solvent Vary Solvent (e.g., Toluene, Dioxane, THF) base->solvent If solubility or side reactions are suspected temp Adjust Temperature (80-120 °C) solvent->temp Fine-tune for optimal rate vs. decomposition success Improved Yield temp->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig N-arylation.

Parameter Optimization Tables (Buchwald-Hartwig):

The following tables summarize reaction conditions that have been successfully employed for the N-arylation of carbazole and related derivatives. These can serve as a starting point for the optimization of the this compound N-arylation.

Table 1: Optimization of Reaction Conditions for N-Arylation of Carbazole with Bromobenzene [4][5][6]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (8)NaOtBu (1.5)Toluene10024>95
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOtBu (1.5)Toluene10024>95
[Pd(allyl)Cl]₂ (1)TrixiePhos (4)Cs₂CO₃ (1.5)Toluene1002497
[Pd(allyl)Cl]₂ (1)t-BuBrettPhos (4)K₃PO₄ (1.5)Toluene1002497

Table 2: N-Arylation of tert-Butyl-3,6-dibromo-9H-carbazole-9-carboxylate with Diphenylamine [5]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (8)NaOtBu (2.1)Toluene10024Not specified, but successful
Issue 2: Incomplete Reaction in Ullmann Condensation

The Ullmann condensation can be sluggish with sterically demanding substrates. The following guide outlines steps to improve reaction efficiency.

Troubleshooting Workflow:

G start Incomplete Reaction ligand Introduce/Screen Ligands (e.g., Phenanthroline, L-proline, DMEDA) start->ligand Ligand-free conditions may be inefficient temp Increase Temperature (100-160 °C) ligand->temp If reaction is still slow solvent Use High-Boiling Polar Aprotic Solvent (e.g., DMF, DMSO, NMP) temp->solvent Ensure reagent solubility and stability at high temp. catalyst Increase Catalyst Loading solvent->catalyst If reaction stalls success Reaction Goes to Completion catalyst->success

References

preventing debromination during reactions with 4,5-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dibromo-9H-carbazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments, with a primary focus on preventing unwanted debromination.

Troubleshooting Guide: Preventing Debromination

Debromination, or hydrodebromination, is a common side reaction observed during cross-coupling reactions involving aryl bromides, leading to the undesired replacement of a bromine atom with a hydrogen atom. The following guide provides insights into mitigating this issue when working with this compound.

Q1: I am observing significant amounts of mono-brominated and unsubstituted carbazole in my Suzuki-Miyaura coupling reaction. How can I minimize this?

A1: Debromination in Suzuki-Miyaura reactions is often influenced by the catalyst system, base, and reaction temperature. Here are several strategies to consider:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions.[1][2] For instance, using a pre-catalyst like Pd(dppf)Cl2 has been shown to be effective in similar systems, potentially reducing reaction times and increasing yields of the desired coupled product.[3]

  • Base Selection: The strength and type of base can impact the reaction outcome. While a base is necessary for the transmetalation step, overly harsh basic conditions can sometimes promote debromination. Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.

  • Temperature Control: Higher temperatures can accelerate the rate of debromination. If you are observing this side reaction, try running the reaction at a lower temperature for a longer period.

  • Solvent Choice: The solvent can play a role in the reaction pathway. In some cases, solvents like DMF can act as a hydride source, leading to hydrodebromination.[4] Consider using alternative solvents like dioxane or toluene.

Q2: My Buchwald-Hartwig amination of this compound is resulting in low yields and the formation of debrominated byproducts. What should I try?

A2: The Buchwald-Hartwig amination is susceptible to hydrodehalogenation as a side reaction.[5] Here are some troubleshooting steps:

  • Ligand Optimization: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky and electron-donating ligands are often required, especially for less reactive aryl chlorides, and can also help suppress debromination with aryl bromides.[6]

  • Protecting the Carbazole N-H: The acidic proton on the carbazole nitrogen can potentially interact with the palladium catalyst or the base, influencing the catalytic cycle.[7] Protecting the nitrogen with a suitable group, such as a Boc or benzyl group, can prevent these interactions and may lead to cleaner reactions and higher yields.[8][9] The protecting group can be removed in a subsequent step.

  • Careful Selection of Base: Strong bases like NaOt-Bu are commonly used in Buchwald-Hartwig reactions. However, if debromination is an issue, consider screening other bases like K₂CO₃ or Cs₂CO₃.

Q3: During a Sonogashira coupling with this compound, I am observing both debromination and alkyne homocoupling. How can I improve the selectivity?

A3: Sonogashira couplings can be sensitive to reaction conditions, and both debromination and homocoupling are known side reactions.

  • Copper-Free Conditions: The copper co-catalyst, while often used to facilitate the reaction, can promote the homocoupling of terminal alkynes (Glaser coupling).[10][11] Running the reaction under copper-free conditions is a common strategy to avoid this side product.[12][13]

  • Amine Base: The choice of amine base is important. Piperidine or triethylamine are commonly used. Ensure the base is of high purity and free of moisture.

  • Reaction Temperature: Sonogashira couplings can often be performed at room temperature, which can help minimize side reactions like debromination.[11]

  • Palladium Catalyst and Ligand: As with other cross-coupling reactions, the palladium source and any additional ligands can influence the outcome. Pd(PPh₃)₂Cl₂ is a common catalyst for this reaction.

Frequently Asked Questions (FAQs)

Q: Is the N-H proton of this compound acidic? Should I be concerned about its reactivity?

A: Yes, the N-H proton of the carbazole ring system is acidic and can be deprotonated by a strong base. This can be a factor in reactions like the Buchwald-Hartwig amination, where the carbazole anion could potentially coordinate to the palladium center and affect the catalytic cycle.[7] If you are experiencing issues with your reaction, protecting the nitrogen is a worthwhile strategy to investigate.

Q: Can I achieve selective mono-substitution on this compound?

A: Achieving selective mono-arylation or mono-amination on di-halogenated aromatic compounds can be challenging, as the second coupling can often be competitive with the first.[14] However, in some systems, differences in the reactivity of the two bromine atoms can allow for selective mono-substitution under carefully controlled conditions.[15][16] This typically involves using a sub-stoichiometric amount of the coupling partner and carefully monitoring the reaction progress.

Q: What is the general order of reactivity for carbon-halogen bonds in cross-coupling reactions?

A: The reactivity of carbon-halogen bonds in oxidative addition to a palladium(0) center generally follows the trend: C-I > C-Br > C-Cl > C-F.[17] This is inversely related to the bond dissociation energy. The weaker C-Br bond, compared to C-Cl, makes it more susceptible to both the desired cross-coupling and undesired side reactions like debromination.

Quantitative Data Summary

The following table summarizes general conditions that can be optimized to minimize debromination in common cross-coupling reactions. Specific yields will be highly dependent on the specific substrates and reagents used.

Reaction TypeKey Parameters to OptimizeGeneral Recommendations to Minimize Debromination
Suzuki-Miyaura Catalyst, Ligand, Base, Temperature, SolventUse bulky, electron-rich phosphine ligands. Consider Pd(dppf)Cl₂. Use milder bases (e.g., K₃PO₄, Cs₂CO₃). Lower reaction temperature. Avoid solvents that can act as hydride donors (e.g., DMF).
Buchwald-Hartwig Ligand, Base, N-H ReactivityEmploy bulky, electron-donating ligands. Consider protecting the carbazole nitrogen. Screen different bases.
Sonogashira Copper Co-catalyst, Temperature, BaseUtilize copper-free conditions to prevent homocoupling. Run reactions at room temperature if possible. Use a high-purity amine base.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Debromination:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents per bromine), and a mild base such as K₃PO₄ (2-3 equivalents per bromine).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand if required.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Protection of this compound (Boc Protection):

  • Dissolve this compound (1 equivalent) in a suitable solvent such as THF or dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Potential Outcomes start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) start->reaction analysis Reaction Monitoring (TLC, LC-MS) reaction->analysis desired Desired Coupled Product analysis->desired undesired Debrominated Byproduct analysis->undesired

Caption: General experimental workflow for cross-coupling reactions with this compound.

troubleshooting_logic cluster_solutions Potential Solutions problem Debromination Observed catalyst Optimize Catalyst/Ligand problem->catalyst temperature Lower Temperature problem->temperature base Screen Bases problem->base protection Protect N-H problem->protection

Caption: Troubleshooting logic for addressing debromination in reactions with this compound.

References

Validation & Comparative

A Comparative Guide to 4,5-dibromo-9H-carbazole and 3,6-dibromo-9H-carbazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics, carbazole derivatives have emerged as a cornerstone for the development of high-performance materials. Their inherent charge-transporting properties, thermal stability, and tunable electronic characteristics make them ideal candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Among the various functionalized carbazoles, dibromo-substituted isomers, particularly 4,5-dibromo-9H-carbazole and 3,6-dibromo-9H-carbazole, are of significant interest as precursors and active components. This guide provides an objective comparison of these two isomers, summarizing available experimental data and outlining key experimental protocols to aid researchers in their material selection and device engineering efforts.

Structural and Electronic Properties: A Tale of Two Isomers

The position of the bromine substituents on the carbazole core profoundly influences the molecule's steric and electronic properties. In 3,6-dibromo-9H-carbazole, the bromine atoms are located on opposite sides of the molecule, leading to a more linear and symmetric structure. This arrangement can facilitate intermolecular interactions and potentially lead to more ordered molecular packing in thin films, which is often beneficial for charge transport.

Conversely, this compound features bromine atoms on adjacent positions in the "bay region" of the carbazole core. This substitution pattern results in a more twisted and sterically hindered conformation. While this may disrupt intermolecular packing to some extent, it can also be leveraged to control solubility and prevent unwanted aggregation, which can be detrimental to device performance. The steric hindrance in the 4,5-isomer can also influence the electronic coupling between the carbazole core and any attached functional groups.

G cluster_0 This compound cluster_1 3,6-dibromo-9H-carbazole a a b b

Figure 1: Molecular structures of this compound and 3,6-dibromo-9H-carbazole.

Comparative Data Summary

The following table summarizes the available quantitative data for this compound and 3,6-dibromo-9H-carbazole. It is important to note that while extensive experimental data is available for the 3,6-isomer, there is a notable scarcity of published, direct experimental performance data for the 4,5-isomer in organic electronic devices.

PropertyThis compound3,6-dibromo-9H-carbazole
Molecular Formula C₁₂H₇Br₂NC₁₂H₇Br₂N
Molecular Weight 325.00 g/mol 325.00 g/mol
Melting Point Not widely reported211-214 °C
HOMO Level Theoretical calculations suggest it is influenced by bay-region strain; experimental data is scarce.~ -5.7 to -5.9 eV (can vary with measurement technique and derivatization)
LUMO Level Theoretical calculations suggest it is influenced by bay-region strain; experimental data is scarce.~ -2.1 to -2.3 eV (can vary with measurement technique and derivatization)
Hole Mobility Experimental data for the base molecule is not readily available. Derivatives are expected to have hole mobility influenced by molecular packing.Derivatives have shown hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs.[1]
Device Performance Limited published data on performance in OLEDs or solar cells.Widely used as a building block for hole-transporting materials in high-efficiency OLEDs and perovskite solar cells.[2][3]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for advancing research in organic electronics. Below are protocols for the synthesis of both isomers and a general workflow for device fabrication and characterization.

Synthesis Protocols

Synthesis of 3,6-dibromo-9H-carbazole:

A common method for the synthesis of 3,6-dibromo-9H-carbazole involves the electrophilic bromination of 9H-carbazole.[4]

  • Materials: 9H-carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Silica gel.

  • Procedure:

    • Dissolve 9H-carbazole in DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NBS (2.1 equivalents) in DMF to the carbazole solution while stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Pour the reaction mixture into water to precipitate the crude product.

    • Filter the precipitate and wash thoroughly with water.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane).[4]

Synthesis of this compound:

The synthesis of this compound is more challenging due to the lower reactivity of the 4 and 5 positions. One reported method involves a multi-step synthesis starting from a pre-functionalized precursor.

A detailed, widely applicable, and high-yield one-step synthesis protocol from readily available starting materials is not as commonly reported as for the 3,6-isomer. Researchers often rely on more complex synthetic routes which are highly specific to the target molecule's overall structure.

Device Fabrication and Characterization Workflow

The following diagram outlines a typical workflow for the development of organic electronic devices using these carbazole derivatives, from material synthesis to performance evaluation.

G cluster_synthesis Material Synthesis & Purification cluster_fabrication Device Fabrication cluster_characterization Characterization s1 Synthesis of Dibromo-carbazole Isomer s2 Purification (e.g., Column Chromatography, Sublimation) s1->s2 f3 Deposition of Hole Transport Layer (HTL) (Carbazole Derivative) s2->f3 c1 Cyclic Voltammetry (HOMO/LUMO Levels) s2->c1 c2 UV-Vis & Photoluminescence Spectroscopy s2->c2 f1 Substrate Cleaning (e.g., ITO glass) f2 Deposition of Hole Injection Layer (HIL) f1->f2 f2->f3 f4 Deposition of Emissive Layer (EML) f3->f4 c3 Time-of-Flight (ToF) (Hole Mobility) f3->c3 f5 Deposition of Electron Transport Layer (ETL) f4->f5 f6 Deposition of Electron Injection Layer (EIL) f5->f6 f7 Cathode Deposition (e.g., Al) f6->f7 c4 Device Performance (J-V-L characteristics, EQE, Power Efficiency) f7->c4

Figure 2: General workflow for the development of organic electronic devices with carbazole-based materials.

Fabrication of a Generic OLED Device:

This protocol describes the fabrication of a simple multi-layer OLED using a carbazole derivative as the hole-transporting layer (HTL).

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone or oxygen plasma to improve the work function and remove organic residues.

  • Layer Deposition:

    • A hole injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.

    • The carbazole-based hole-transporting material is then deposited on top of the HIL. This can be done via spin-coating from a solution or by thermal evaporation in a high-vacuum chamber.

    • An emissive layer (EML) is subsequently deposited. This could be a small molecule, a polymer, or a host-guest system.

    • An electron-transporting layer (ETL) and an electron-injection layer (EIL), such as TPBi and LiF, respectively, are deposited.

    • Finally, a metal cathode (e.g., aluminum) is deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.

Characterization Techniques:

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the materials.

    • Procedure: The carbazole derivative is dissolved in an appropriate solvent with a supporting electrolyte. A three-electrode setup (working, reference, and counter electrodes) is used. The potential of the working electrode is swept, and the resulting current is measured. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO levels, respectively, often referenced to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.[5][6]

  • Time-of-Flight (ToF) Photoconductivity: This technique is employed to measure the charge carrier mobility of a material.

    • Setup: A thin film of the organic semiconductor is sandwiched between two electrodes. One of the electrodes is semi-transparent.

    • Procedure: A short laser pulse is used to generate charge carriers near the semi-transparent electrode. An applied electric field causes one type of carrier (holes or electrons) to drift across the film. The transient photocurrent is measured as a function of time. The transit time (τ) is determined from the photocurrent transient, and the mobility (μ) is calculated using the formula: μ = d² / (Vτ), where d is the film thickness and V is the applied voltage.

Conclusion and Outlook

Both this compound and 3,6-dibromo-9H-carbazole serve as valuable building blocks in the field of organic electronics. The 3,6-isomer is well-established and has been extensively utilized in the synthesis of high-performance materials due to its favorable linear structure and synthetic accessibility. The resulting materials have demonstrated promising performance in a variety of organic electronic devices.

The 4,5-isomer, with its unique steric and electronic properties arising from the bay-region bromination, presents an intriguing alternative for molecular design. However, a significant gap exists in the literature regarding its experimental performance in electronic devices. Further research is needed to synthesize and characterize a broader range of this compound derivatives and to systematically evaluate their performance in OLEDs, OPVs, and OFETs. Such studies would provide a more complete understanding of the structure-property relationships in this class of materials and could unlock new avenues for the design of next-generation organic electronic devices. Researchers are encouraged to explore the potential of the 4,5-isomer, particularly in applications where control over molecular aggregation and solubility is paramount.

References

Comparative Performance of 2,7- and 4,5-Dibromo-9H-carbazole Isomers in Organic Light-Emitting Diodes (OLEDs): A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant disparity in the research and application of 2,7-dibromo-9H-carbazole and 4,5-dibromo-9H-carbazole in the field of organic light-emitting diodes (OLEDs). While the 2,7-isomer is a well-established and versatile building block for a wide range of OLED materials, there is a notable absence of performance data for OLEDs based on the this compound isomer in the reviewed literature. This guide, therefore, focuses on the extensive data available for derivatives of 2,7-dibromo-9H-carbazole, providing a benchmark for its performance, and highlights the current knowledge gap regarding the 4,5-isomer.

Introduction to Dibromo-9H-carbazole Isomers in OLEDs

Carbazole derivatives are a cornerstone in the development of materials for high-performance OLEDs due to their excellent hole-transporting properties, high thermal stability, and wide energy bandgap. The introduction of bromine atoms at specific positions on the carbazole core, creating isomers such as 2,7- and this compound, provides reactive sites for further molecular engineering through cross-coupling reactions. This functionalization allows for the tuning of photophysical and electrochemical properties to create tailored materials for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), and host materials for phosphorescent emitters.

The 2,7-substitution pattern leads to a more linear molecular structure, which can influence charge transport and molecular packing in thin films. In contrast, the 4,5-substitution would result in a more sterically hindered structure, which could potentially impact solubility, film morphology, and electronic communication between attached functional groups. However, without experimental data for the 4,5-isomer, a direct comparison of their influence on OLED performance remains speculative.

Performance Data of 2,7-Dibromo-9H-carbazole Derivatives in OLEDs

Derivatives of 2,7-dibromo-9H-carbazole have been extensively utilized in the creation of various OLED materials. The following tables summarize the performance of OLEDs incorporating these derivatives, showcasing their versatility as building blocks for emissive and host materials. It is important to note that the performance of an OLED is highly dependent on the overall device architecture and the specific materials used in each layer.

Emitting Material DerivativeHost MaterialDevice StructureMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)Emission Color
Cz-2TPE (2,7) - (Emissive Layer)ITO/PEDOT/Cz-2TPE(2,7)/TPBi/LiF/Al11295.53.1Not ReportedBlue-Green
CZ-1 - (Emissive Layer)ITO/PEDOT:PSS/CZ-1/LiF/Al413019.3Not Reported8.6Greenish-Blue
CZ-2 - (Emissive Layer)ITO/PEDOT:PSS/CZ-2/LiF/Al410420.2Not Reported9.5Greenish-Blue

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and comparative assessment of research findings. Below are summarized protocols for the synthesis of a 2,7-dibromo-9H-carbazole derivative and a general procedure for the fabrication of OLED devices.

Synthesis of 9-(4-Bromophenyl)-9H-carbazole

A mixture of 9H-carbazole (1.00 eq.), 1,4-dibromobenzene (1.20 eq.), CuSO₄·5H₂O (0.05 eq.), and K₂CO₃ (1.00 eq.) is placed in a fused silica ampoule. The sealed ampoule is heated to 250 °C for 68 hours. After cooling, the solid residue is partitioned between toluene and water, and the aqueous phase is extracted with toluene. The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography to yield 9-(4-bromophenyl)-9H-carbazole.[1]

General OLED Fabrication by Solution Processing
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

  • Emissive Layer (EML) Deposition: A solution of the emissive material (e.g., a derivative of 2,7-dibromo-9H-carbazole) in a suitable organic solvent is spin-coated on top of the HIL and annealed.

  • Cathode Deposition: A bilayer cathode of Lithium Fluoride (LiF) and Aluminum (Al) is thermally evaporated onto the emissive layer in a high-vacuum chamber.[2]

Visualizations

Molecular Structures of Dibromo-9H-carbazole Isomers

The structural differences between the 2,7- and this compound isomers are visualized below. These distinct arrangements of bromine atoms are expected to influence the resulting properties of their derivatives.

cluster_0 2,7-Dibromo-9H-carbazole cluster_1 This compound 2,7-isomer 2,7-isomer 4,5-isomer 4,5-isomer

Caption: Molecular structures of 2,7- and this compound.

General OLED Device Architecture Workflow

The following diagram illustrates a typical workflow for the fabrication of a solution-processed OLED, detailing the sequential deposition of the various layers that constitute the device.

OLED_Workflow cluster_layers Device Layers cluster_process Fabrication Process Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Substrate (e.g., Glass) Substrate->Anode Cleaning Substrate Cleaning Cleaning->Substrate Spin_HTL Spin Coating HTL Cleaning->Spin_HTL Spin_EML Spin Coating EML Spin_HTL->Spin_EML Evaporation Thermal Evaporation of Cathode Spin_EML->Evaporation

Caption: Workflow for a solution-processed OLED.

Conclusion and Outlook

The available scientific literature robustly supports the utility of 2,7-dibromo-9H-carbazole as a versatile and effective building block for a variety of high-performance OLED materials. Its derivatives have demonstrated promising results as both emissive and host materials, contributing to the advancement of OLED technology.

Conversely, the stark absence of research on the application of this compound in OLEDs represents a significant knowledge gap. The unique steric and electronic properties that would arise from the 4,5-substitution pattern could potentially lead to novel materials with distinct and advantageous characteristics. Therefore, the synthesis and characterization of this compound derivatives and the evaluation of their performance in OLED devices present a compelling and unexplored avenue for future research in the field of organic electronics. Direct comparative studies of these two isomers under identical device architectures would be invaluable for a comprehensive understanding of structure-property relationships in dibromocarbazole-based OLED materials.

References

Comparative Analysis of HPLC and GC-MS for Purity Validation of 4,5-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4,5-dibromo-9H-carbazole. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and protocols.

The synthesis of this compound can often result in a range of process-related impurities. These include under-brominated species such as monobromo-9H-carbazole, over-brominated products like tribromo-9H-carbazole, and various positional isomers of dibromo-9H-carbazole (e.g., 2,7-dibromo-9H-carbazole and 3,6-dibromo-9H-carbazole). The selection of an appropriate analytical technique is crucial for the accurate quantification of these impurities and the precise determination of the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds.[1] For halogenated aromatic compounds like this compound, reversed-phase HPLC is a particularly suitable method.

Strengths of HPLC for this Application:

  • Versatility: HPLC can handle a wide range of compounds, including those that are not suitable for GC due to high boiling points or thermal instability.[2]

  • Excellent Resolution of Isomers: With the appropriate column chemistry (e.g., phenyl- or PFP-based columns), HPLC can effectively separate positional isomers, which are common impurities in the synthesis of dibrominated carbazoles.

  • Non-Destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if required.

Limitations:

  • Longer Analysis Times: Compared to GC, HPLC run times can be longer.[3]

  • Solvent Consumption: HPLC requires significant amounts of solvents, which can be costly and pose environmental concerns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For this compound, which is amenable to volatilization at elevated temperatures, GC-MS offers high sensitivity and specificity.

Strengths of GC-MS for this Application:

  • High Sensitivity and Specificity: The mass spectrometer provides detailed structural information, aiding in the unambiguous identification of impurities.[5]

  • Fast Analysis: GC methods can often be faster than HPLC methods.[3]

  • Established Libraries: Extensive mass spectral libraries are available for compound identification.

Limitations:

  • Thermal Stability Required: The analyte must be thermally stable and volatile enough to be analyzed by GC. High temperatures in the injector and column can potentially cause degradation of sensitive compounds.[4]

  • Derivatization May Be Needed: For polar compounds, derivatization might be necessary to increase volatility, adding a step to sample preparation. However, this is not typically required for this compound.

Experimental Protocols

HPLC Method for Purity Validation

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-5 min: 60% A

    • 5-20 min: 60% to 90% A

    • 20-25 min: 90% A

    • 25-30 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

GC-MS Method for Purity Validation

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of dichloromethane.

  • Vortex to ensure complete dissolution.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC and GC-MS analyses of a representative sample of this compound containing common impurities.

Table 1: HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)
Monobromo-9H-carbazole12.50.5
3,6-dibromo-9H-carbazole15.20.8
2,7-dibromo-9H-carbazole16.10.6
This compound 18.3 97.8
Tribromo-9H-carbazole21.50.3

Table 2: GC-MS Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)Key Mass Fragments (m/z)
Monobromo-9H-carbazole8.20.4245, 166
3,6-dibromo-9H-carbazole10.50.9325, 246, 165
2,7-dibromo-9H-carbazole10.90.7325, 246, 165
This compound 11.8 97.6 325, 246, 165
Tribromo-9H-carbazole13.50.4403, 324, 245

Mandatory Visualization

The logical workflow for the purity validation of this compound using both HPLC and GC-MS is depicted in the following diagram.

Purity_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis & Comparison Sample This compound Sample Dissolve_HPLC Dissolve in Acetonitrile Sample->Dissolve_HPLC for HPLC Dissolve_GC Dissolve in Dichloromethane Sample->Dissolve_GC for GC-MS Filter_HPLC Filter (0.45 µm) Dissolve_HPLC->Filter_HPLC HPLC_System HPLC-UV System Filter_HPLC->HPLC_System Inject GCMS_System GC-MS System Dissolve_GC->GCMS_System Inject HPLC_Data Chromatogram (Peak Area vs. RT) HPLC_System->HPLC_Data Identify_Imp_HPLC Identify Impurities (by Retention Time) HPLC_Data->Identify_Imp_HPLC GCMS_Data Total Ion Chromatogram (Abundance vs. RT) Mass Spectra GCMS_System->GCMS_Data Identify_Imp_GCMS Identify Impurities (by RT & Mass Spectra) GCMS_Data->Identify_Imp_GCMS Quantify_HPLC Quantify Purity (% Peak Area) Identify_Imp_HPLC->Quantify_HPLC Comparison Compare Results Quantify_HPLC->Comparison Quantify_GCMS Quantify Purity (% Peak Area) Identify_Imp_GCMS->Quantify_GCMS Quantify_GCMS->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Purity validation workflow for this compound.

References

A Comparative Guide to the Photophysical Properties of Mono- vs. Di-brominated Carbazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photophysical properties of mono- and di-brominated carbazole derivatives. The introduction of bromine atoms onto the carbazole scaffold significantly influences its electronic and photophysical behavior, primarily due to the "heavy atom effect." This effect enhances spin-orbit coupling, which in turn facilitates intersystem crossing from the singlet excited state to the triplet excited state. Consequently, this leads to a decrease in fluorescence intensity and an enhancement of phosphorescence. Understanding these changes is crucial for the rational design of carbazole-based materials for applications in organic electronics, sensing, and photodynamic therapy.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of carbazole, and a di-brominated derivative. A direct comparison with a simple mono-brominated carbazole is challenging due to the lack of comprehensive, directly comparable data in a single study. However, the expected trend for a mono-brominated carbazole would be intermediate properties between the parent carbazole and the di-brominated analogue.

CompoundAbsorption Max (λ_abs)Emission Max (λ_em)Fluorescence Quantum Yield (Φ_f)Excited-State Lifetime (τ)
Carbazole~325-335 nm~340-360 nm55.9% (in solid-state)[1]-
3-BromocarbazoleExpected ~330-340 nmExpected ~350-370 nmExpected to be lower than carbazole-
3,6-Dibromocarbazole~330-345 nm~350-380 nm1.2% (in solid-state)[1]-

Note: The data for 3-bromocarbazole is an educated estimation based on the established principles of the heavy atom effect. Specific, directly comparable experimental data was not available in the reviewed literature. The provided data for carbazole and 3,6-dibromocarbazole are from solid-state measurements and serve to illustrate the significant impact of di-bromination.

Experimental Protocols

Detailed methodologies for the synthesis and photophysical characterization of brominated carbazoles are provided below.

1. Synthesis of Mono- and Di-brominated Carbazoles

A common method for the selective bromination of carbazole is through electrophilic substitution using N-bromosuccinimide (NBS). The degree of bromination can be controlled by the stoichiometry of the reactants.

  • Synthesis of 3-Bromocarbazole (Mono-bromination):

    • Dissolve carbazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of N-bromosuccinimide (1 equivalent) in DMF dropwise to the carbazole solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform or ethanol) to obtain pure 3-bromocarbazole.

  • Synthesis of 3,6-Dibromocarbazole (Di-bromination):

    • Follow the same initial procedure as for mono-bromination, but use at least 2 equivalents of N-bromosuccinimide.

    • Dissolve carbazole (1 equivalent) in DMF and cool to 0°C.

    • Slowly add a solution of N-bromosuccinimide (2.2 equivalents) in DMF dropwise.

    • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by TLC.

    • Work-up and purification are similar to the mono-bromination procedure, involving precipitation in water, filtration, and recrystallization to yield pure 3,6-dibromocarbazole.

2. Photophysical Measurements

The following outlines a general procedure for the characterization of the photophysical properties of the synthesized carbazole derivatives.

  • UV-Vis Absorption Spectroscopy:

    • Prepare dilute solutions of the carbazole derivatives in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of at least 250-500 nm.

    • Use the solvent as a blank for baseline correction.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Steady-State Fluorescence and Phosphorescence Spectroscopy:

    • Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • For phosphorescence measurements, samples are typically cooled to 77 K in a cryogenic dewar using liquid nitrogen to minimize non-radiative decay pathways. A pulsed light source and time-gated detection are used to separate the long-lived phosphorescence from the short-lived fluorescence.

  • Fluorescence Quantum Yield (Φ_f) Determination:

    • The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Excited-State Lifetime (τ) Measurement:

    • Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

    • The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly to build up a histogram of photon arrival times.

    • The decay of the fluorescence intensity over time is fitted to an exponential function to determine the lifetime (τ).

Visualizations

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_data Data Analysis carbazole Carbazole nbs1 NBS (1 eq.) carbazole->nbs1 DMF, 0°C to RT nbs2 NBS (2 eq.) carbazole->nbs2 DMF, 0°C to RT mono_bromo 3-Bromocarbazole nbs1->mono_bromo di_bromo 3,6-Dibromocarbazole nbs2->di_bromo uv_vis UV-Vis Spectroscopy mono_bromo->uv_vis pl PL Spectroscopy (Fluorescence & Phosphorescence) mono_bromo->pl tcspc TCSPC mono_bromo->tcspc di_bromo->uv_vis di_bromo->pl di_bromo->tcspc abs_max λ_abs uv_vis->abs_max em_max λ_em pl->em_max qy Quantum Yield (Φ_f) pl->qy lifetime Lifetime (τ) tcspc->lifetime comparison Comparative Analysis abs_max->comparison em_max->comparison qy->comparison lifetime->comparison

Caption: Workflow for the synthesis and comparative photophysical analysis of mono- and di-brominated carbazoles.

Jablonski Diagram Illustrating the Heavy Atom Effect

Jablonski cluster_nobr Carbazole (No Bromine) cluster_br Brominated Carbazole S0_nobr S₀ S1_nobr S₁ S0_nobr->S1_nobr Absorption S1_nobr->S0_nobr Fluorescence (High Φ_f) T1_nobr T₁ S1_nobr->T1_nobr ISC (Slow) T1_nobr->S0_nobr Phosphorescence (Weak) S0_br S₀ S1_br S₁ S0_br->S1_br Absorption S1_br->S0_br Fluorescence (Low Φ_f) T1_br T₁ S1_br->T1_br ISC (Fast - Heavy Atom Effect) T1_br->S0_br Phosphorescence (Enhanced)

Caption: Jablonski diagram comparing electronic transitions in carbazole vs. a brominated derivative.

References

A Head-to-Head Battle: 4,5-Dibromo-9H-Carbazole-Based Hole Transporting Materials Challenge the Reign of Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of perovskite solar cells (PSCs), the quest for highly efficient, stable, and cost-effective hole transporting materials (HTMs) is paramount. While spiro-OMeTAD has long been the gold standard, its complex synthesis and high cost have spurred the search for viable alternatives. This guide provides a comprehensive performance analysis of a promising class of challengers: 4,5-dibromo-9H-carbazole-based HTMs, offering a direct comparison with the incumbent spiro-OMeTAD.

This comparative guide is tailored for researchers, scientists, and professionals in drug development and materials science, providing a detailed look at the quantitative performance, experimental protocols, and underlying mechanisms of these competing HTMs. The data presented is a synthesis of findings from recent peer-reviewed studies.

Performance Metrics: A Quantitative Showdown

The efficacy of an HTM is primarily judged by its contribution to the overall performance of the perovskite solar cell. The key photovoltaic parameters—Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current Density (Jsc)—serve as the ultimate benchmarks. The table below summarizes the performance of various carbazole-based HTMs in comparison to spiro-OMeTAD. It is important to note that direct derivatives of this compound are part of a broader family of carbazole-based HTMs, and the data presented here reflects the performance of representative molecules from this class.

HTMPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
spiro-OMeTAD 19.11 - 21.301.05 - 1.1222.5 - 24.178 - 82
SCZF-5 20.101.0623.879.5
SFXDAnCBZ 20.871.0923.183
SFX-POCCF3 21.481.16--
SGT-405 14.791.0121.871.3

Carbazole-based HTMs, such as SCZF-5 and SFXDAnCBZ, have demonstrated power conversion efficiencies exceeding 20%, directly competing with and even surpassing spiro-OMeTAD in some cases. Notably, SFX-POCCF3 showcases a significantly higher open-circuit voltage, suggesting a better energy level alignment with the perovskite layer. Furthermore, carbazole derivatives often exhibit enhanced stability, a critical factor for the commercial viability of perovskite solar cells.

Experimental Protocols: Deconstructing the Science

To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a carbazole-based HTM and the fabrication of a perovskite solar cell device.

Synthesis of a 3,6-Dibromo-9H-Carbazole-Based HTM Precursor

A common synthetic route to carbazole-based HTMs involves the N-alkylation of a dibrominated carbazole core. The following is a generalized procedure based on established methods:

  • N-Alkylation: To a solution of 3,6-dibromo-9H-carbazole in a suitable solvent such as dimethylformamide (DMF), a base like potassium hydroxide is added and stirred.

  • Addition of Alkylating Agent: An alkylating agent, for example, 4-chloromethylpyridine, dissolved in DMF is added dropwise to the reaction mixture.

  • Reaction and Purification: The mixture is stirred at room temperature for several hours. The resulting product is then precipitated in water, filtered, washed, and recrystallized to yield the desired N-alkylated 3,6-dibromocarbazole derivative.

Perovskite Solar Cell Fabrication

The fabrication of a perovskite solar cell is a multi-step process involving the sequential deposition of several layers on a transparent conductive substrate. A typical protocol for a standard n-i-p architecture is as follows:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating, followed by annealing at high temperature. Subsequently, a mesoporous TiO₂ layer is often deposited and sintered.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead halides and organic cations in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by annealing.

  • Hole Transport Layer (HTL) Deposition: The HTM solution (either a this compound derivative or spiro-OMeTAD, typically doped with additives like Li-TFSI and tBP in chlorobenzene) is deposited onto the perovskite layer by spin-coating.

  • Metal Electrode Deposition: Finally, a metal electrode, such as gold or silver, is deposited on top of the HTL by thermal evaporation to complete the device.

Visualizing the Process: From Synthesis to Device

To better illustrate the key processes, the following diagrams, generated using the DOT language, outline the synthesis pathway of a carbazole-based HTM and the workflow for fabricating a perovskite solar cell.

Synthesis_Workflow start 3,6-Dibromo-9H-carbazole intermediate N-Alkylation Reaction start->intermediate reagent1 Base (e.g., KOH) in DMF reagent1->intermediate reagent2 Alkylating Agent (e.g., 4-chloromethylpyridine) reagent2->intermediate product N-alkylated 3,6-dibromocarbazole intermediate->product purification Purification (Precipitation, Recrystallization) product->purification final_product Final HTM Precursor purification->final_product

Caption: Synthetic pathway for a dibromo-9H-carbazole based HTM precursor.

Device_Fabrication_Workflow sub FTO Substrate Cleaning etl ETL Deposition (c-TiO₂ + mp-TiO₂) sub->etl Spin-coating & Annealing pero Perovskite Layer Deposition etl->pero Spin-coating & Annealing htl HTL Deposition (Carbazole HTM or spiro-OMeTAD) pero->htl Spin-coating metal Metal Electrode Deposition (Au/Ag) htl->metal Thermal Evaporation device Complete Perovskite Solar Cell metal->device

Caption: Workflow for the fabrication of a perovskite solar cell.

Spectroscopic Differentiation of 4,5-Dibromo-9H-carbazole from its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. This guide provides a comparative analysis of spectroscopic techniques for differentiating 4,5-dibromo-9H-carbazole from its key isomers, namely 1,8-, 2,7-, and 3,6-dibromo-9H-carbazole. The distinct substitution patterns on the carbazole ring of these isomers give rise to unique spectral fingerprints, enabling their unambiguous identification through a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and other spectroscopic methods.

The differentiation of these isomers is critical as their physical, chemical, and biological properties can vary significantly. Spectroscopic techniques provide a rapid and non-destructive means of structural elucidation. This guide summarizes the key distinguishing features in their spectra and provides the experimental protocols for acquiring such data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. The differences in chemical shifts (δ) in ¹H and ¹³C NMR, characteristic vibrational frequencies in FT-IR, and fragmentation patterns in mass spectrometry (MS) are highlighted.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerH-1, H-8H-2, H-7H-3, H-6H-4, H-5NH
This compound 7.6 (d)7.3 (t)7.5 (d)-~8.2 (br s)
1,8-dibromo-9H-carbazole -7.2-7.4 (m)7.2-7.4 (m)7.9-8.1 (d)~8.5 (br s)
2,7-dibromo-9H-carbazole 8.0 (d)-7.4 (dd)7.5 (d)~8.3 (br s)
3,6-dibromo-9H-carbazole [1]8.1 (d)7.5 (dd)-7.3 (d)~8.4 (br s)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerC-1, C-8C-2, C-7C-3, C-6C-4, C-5C-4a, C-4bC-8a, C-9a
This compound ~125~122~129~112~124~138
1,8-dibromo-9H-carbazole ~115~129~121~124~123~137
2,7-dibromo-9H-carbazole ~122~118~121~112~123~139
3,6-dibromo-9H-carbazole ~113~123~129~124~122~139

Note: These are approximate values and can vary. The key is the pattern of signals.

Table 3: Key FT-IR Spectroscopic Data (Wavenumbers in cm⁻¹)

IsomerN-H StretchC-H Aromatic StretchC-Br Stretch
This compound ~3420~3050~650-550
1,8-dibromo-9H-carbazole ~3430~3060~650-550
2,7-dibromo-9H-carbazole ~3425~3055~650-550
3,6-dibromo-9H-carbazole [2]3421~3050562

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Key Fragment Ions
This compound 325/327/329[M-Br]⁺, [M-2Br]⁺
1,8-dibromo-9H-carbazole [3]325/327/329[M-Br]⁺, [M-2Br]⁺
2,7-dibromo-9H-carbazole 325/327/329[M-Br]⁺, [M-2Br]⁺
3,6-dibromo-9H-carbazole [4]325/327/329[M-Br]⁺, [M-2Br]⁺

Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) results in a characteristic M, M+2, M+4 pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The number of signals, their chemical shifts, and coupling patterns are unique for each isomer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the dibromo-9H-carbazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups and characteristic bond vibrations within the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Differentiating Features

The following diagrams illustrate the logical workflow for differentiating the isomers based on their spectroscopic data.

Spectroscopic_Differentiation_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry 1H_NMR ¹H NMR Analysis Symmetry Number of Signals (Symmetry) 1H_NMR->Symmetry Shifts Chemical Shifts & Coupling Patterns 1H_NMR->Shifts 13C_NMR ¹³C NMR Analysis 13C_NMR->Symmetry Isomer_Differentiation Identification of Specific Isomer Symmetry->Isomer_Differentiation Primary Differentiation Shifts->Isomer_Differentiation Confirmatory Evidence FTIR FT-IR Analysis Fingerprint Fingerprint Region (Out-of-plane bending) FTIR->Fingerprint Fingerprint->Isomer_Differentiation Confirmatory Evidence MS Mass Spectrometry Molecular_Ion Molecular Ion Peak (Isotopic Pattern) MS->Molecular_Ion Isomer_Confirmation Isomer_Confirmation Molecular_Ion->Isomer_Confirmation Confirms Dibromo-substitution Sample Dibromo-9H-carbazole Isomer Mixture Sample->1H_NMR Sample->13C_NMR Sample->FTIR Sample->MS

Caption: Workflow for Spectroscopic Differentiation of Dibromo-9H-carbazole Isomers.

The key to distinguishing these isomers lies in the pattern of signals in their NMR spectra, which is a direct consequence of the molecule's symmetry. For instance, the highly symmetric 3,6-dibromo-9H-carbazole will show a simpler spectrum compared to the less symmetric this compound. The out-of-plane C-H bending vibrations in the fingerprint region of the FT-IR spectrum are also sensitive to the substitution pattern. While mass spectrometry will confirm the presence of two bromine atoms, it is less effective at distinguishing the isomers on its own without fragmentation analysis. A combined approach, as outlined in the workflow, is the most robust method for unambiguous identification.

References

A Comparative Analysis of the Photophysical Properties of Dibromocarbazole Isomer Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Carbazole derivatives are renowned for their thermal stability and excellent hole-transporting properties.[3] The specific positions of functional groups allow for precise tuning of their optical and electrical characteristics.[3] This guide provides a comparative overview of the quantum yield and photophysical properties of derivatives synthesized from different dibromocarbazole isomers, supported by experimental data from published research.

Data on Photophysical Properties of Dibromocarbazole Derivatives

The following table summarizes key photophysical data for various derivatives synthesized from dibromocarbazole isomers. The data highlights how the initial isomer structure and subsequent functionalization impact the final quantum yield.

Dibromocarbazole Isomer CoreDerivativeEmission Max (λem)Quantum Yield (Φ)Solvent/State
3,6-Dibromocarbazole 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole450 nm95%Not specified
3,6-Dibromocarbazole 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole585 nmNot reportedNot specified
Carbazole Core Unspecified fluorescent derivatives510-600 nm88-100%Dichloromethane
2,7-Dibromocarbazole Poly(2,7-carbazole) derivatives (e.g., PCDTBT)Not specifiedWidely variableThin Film
9,9'-Bicarbazole 3,3'-di(phenoxazinyl)-9,9'-bicarbazoleNot specified77%Not specified
9,9'-Bicarbazole 3,3'-di(phenothiazinyl)-9,9'-bicarbazoleNot specified81%Not specified

Note: The table collates data from multiple sources where derivatives of a specific isomer were characterized. Direct side-by-side comparisons under identical conditions are rare.[4][5][6]

The data indicates that derivatives of 3,6-dibromocarbazole can be engineered to be highly efficient blue emitters, with one example reaching a quantum yield of 95%.[4] The choice of substituent plays a critical role; replacing the formylphenyl group with a nitrophenyl group drastically shifts the emission to orange and often reduces quantum efficiency due to charge transfer effects.[4] Generally, carbazole-based chromophores can achieve near-perfect fluorescence efficiency.[5] Materials derived from 2,7-dibromocarbazole are fundamental to the field of organic photovoltaics, though the focus is often on charge transport rather than luminescence efficiency.[2]

Experimental Protocols

The determination of photoluminescence quantum yield is a critical experiment for characterizing new materials. The most common and reliable method is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.[7]

Relative Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the fluorescence quantum yield (ΦS) of a sample in solution by comparing its emission and absorption characteristics to a reference standard (ΦR) of known quantum yield.

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Matched quartz cuvettes (10 mm path length)

  • Volumetric flasks and pipettes

  • Solvent of spectroscopic grade (e.g., ethanol, dichloromethane, cyclohexane)

  • Reference standard (e.g., Quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol)

  • Sample compound

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the reference standard and the sample compound in the same solvent, if possible.

    • Prepare a series of dilute solutions for both the standard and the sample, with absorbances at the chosen excitation wavelength kept below 0.1 to minimize inner filter effects.[7][8] A typical range would be absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.10.

  • UV-Vis Absorbance Measurement:

    • Select an excitation wavelength (λex) at which both the sample and the standard have significant absorption, preferably in a region where their absorption spectra overlap.[8]

    • For each prepared solution, record the absorbance value at the selected excitation wavelength (λex).

    • Also, record the full absorption spectrum to identify the absorption maximum.

  • Fluorescence Emission Measurement:

    • Using the fluorometer, excite each solution at λex.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument parameters (e.g., excitation and emission slit widths) for both the sample and standard measurements.

    • Record the emission spectrum of a solvent blank for background subtraction.

  • Data Analysis:

    • Subtract the solvent blank's spectrum from each of the recorded emission spectra.

    • Calculate the integrated fluorescence intensity (I), which is the area under the corrected emission spectrum, for each solution.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

  • Quantum Yield Calculation:

    • The relationship between quantum yield, integrated intensity, and absorbance is given by the equation: ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) where:

      • ΦS and ΦR are the quantum yields of the sample and reference.

      • GradS and GradR are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference.

      • nS and nR are the refractive indices of the sample and reference solutions (if different solvents are used).[8]

Visualized Workflows

The following diagrams illustrate the key processes involved in comparing dibromocarbazole derivatives and measuring their quantum yield.

G cluster_0 Isomer Selection & Derivatization cluster_1 Photophysical Characterization Isomer_1 2,7-Dibromocarbazole Derivatization Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) Isomer_1->Derivatization Isomer_2 3,6-Dibromocarbazole Isomer_2->Derivatization Isomer_3 1,8-Dibromocarbazole Isomer_3->Derivatization Derivative_A Derivative Class A Derivatization->Derivative_A Derivative_B Derivative Class B Derivatization->Derivative_B Derivative_C Derivative Class C Derivatization->Derivative_C Characterization Comparative Analysis Derivative_A->Characterization Derivative_B->Characterization Derivative_C->Characterization UV_Vis UV-Vis Spectroscopy (Absorbance) Characterization->UV_Vis PL Photoluminescence (Emission Spectra) Characterization->PL QY Quantum Yield (Φ) Measurement Characterization->QY

Caption: Logical flow from isomer selection to photophysical comparison.

G Start Start: Prepare Sample & Reference Standard Solutions Set_Abs Prepare series of solutions (Absorbance < 0.1) Start->Set_Abs Measure_Abs Measure Absorbance (A) at Excitation Wavelength (λex) using UV-Vis Spectrophotometer Set_Abs->Measure_Abs Measure_PL Measure Emission Spectra using Fluorometer at λex Measure_Abs->Measure_PL Integrate Calculate Integrated Fluorescence Intensity (I) Measure_PL->Integrate Plot Plot I vs. A for both Sample and Standard Integrate->Plot Calculate Calculate Gradients (Grad_S, Grad_R) from the plots Plot->Calculate Final_Calc Calculate Sample Quantum Yield (Φs) Φs = Φr * (Grad_s/Grad_r) * (n_s²/n_r²) Calculate->Final_Calc End End: Report Φs Final_Calc->End

Caption: Workflow for relative quantum yield measurement.

References

Benchmarking the Efficiency of Solar Cells with Carbazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of carbazole-based hole-transporting materials, with a focus on dibromo-9H-carbazole derivatives, reveals their potential to rival and even surpass the efficiency of traditional materials in perovskite solar cells. This guide provides a comprehensive comparison of their performance against established alternatives, supported by experimental data and detailed protocols for researchers and scientists in the field of solar energy.

While the exploration of 4,5-dibromo-9H-carbazole derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) is an emerging area of interest, the current body of scientific literature predominantly focuses on the photovoltaic applications of their 3,6-disubstituted isomers. These materials have demonstrated significant promise, offering competitive power conversion efficiencies (PCEs) and improved stability compared to the widely used spiro-OMeTAD. This guide will delve into the performance of these prominent carbazole derivatives, providing a comparative benchmark for their efficacy.

Performance Comparison of Hole-Transporting Materials

The efficiency of a perovskite solar cell is critically dependent on the properties of its hole-transporting layer. Key performance metrics include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of various carbazole-based HTMs in comparison to the standard spiro-OMeTAD.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]
Spiro-OMeTAD (Reference) 18.6 - 22.951.05 - 1.1522.5 - 24.878 - 83
Carbazole Derivatives
2Cz-OMeDPA[1]~20.0~1.10~22.5~81
3Cz-OMeDPA-OH[1]~19.9~1.09~22.3~81
V1221[2]17.931.0522.5375.8
SGT-405[3][4]14.791.0220.869.6
KZRD[5]20.401.1123.5878.0
SF-MPA-MCz[6]24.531.1824.1284.1

Experimental Protocols

The successful fabrication and characterization of high-efficiency perovskite solar cells require meticulous attention to detail. Below are generalized yet detailed protocols for key experimental stages, based on established methodologies for carbazole-based HTMs.

Perovskite Solar Cell Fabrication
  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.

  • Electron Transport Layer (ETL) Deposition:

    • A compact titanium dioxide (c-TiO2) layer is deposited onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

    • A mesoporous TiO2 (mp-TiO2) layer is then deposited by spin-coating a commercial TiO2 paste (e.g., 30NR-D) diluted in ethanol at 4000 rpm for 20 seconds, followed by sintering at 500°C for 30 minutes.

  • Perovskite Layer Deposition:

    • A perovskite precursor solution (e.g., a 1.2 M solution of FAI, PbI2, MABr, and PbBr2 in a 4:1 v/v mixture of DMF and DMSO) is spin-coated on the mp-TiO2 layer in a two-step program (e.g., 1000 rpm for 10 seconds and then 5000 rpm for 30 seconds).

    • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

    • The films are then annealed at 100°C for 60 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition:

    • The this compound derivative or other carbazole-based HTM is dissolved in a suitable solvent like chlorobenzene (e.g., 20 mg/mL).

    • Additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often added to the HTM solution to improve conductivity and device performance.

    • The HTM solution is then spin-coated onto the perovskite layer at 3000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Finally, a gold or silver back electrode (80-100 nm) is deposited by thermal evaporation under high vacuum (<10-6 Torr).

Device Characterization
  • Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the solar cells is measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm2) with a Keithley 2400 source meter. The active area of the cell is typically defined by a metal mask (e.g., 0.09 cm2).

  • External Quantum Efficiency (EQE): EQE spectra are measured using a specialized setup with a xenon lamp, a monochromator, and a calibrated silicon photodiode. The integrated short-circuit current density from the EQE spectrum is compared with the value obtained from the J-V measurement to validate the results.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to study the charge transport and recombination processes within the solar cell. Measurements are typically carried out in the dark or under illumination at different forward biases over a frequency range of 1 MHz to 0.1 Hz.

Experimental and logical relationship diagrams

The following diagrams illustrate the key workflows and relationships in the benchmarking process.

experimental_workflow Experimental Workflow for Benchmarking Solar Cells cluster_synthesis HTM Synthesis cluster_fabrication Device Fabrication cluster_characterization Performance Characterization cluster_comparison Comparative Analysis start Starting Materials (this compound) reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization htl HTL Spin-Coating characterization->htl substrate Substrate Cleaning etl ETL Deposition substrate->etl perovskite Perovskite Deposition etl->perovskite perovskite->htl electrode Electrode Evaporation htl->electrode jv J-V Measurement electrode->jv eqe EQE Measurement electrode->eqe eis EIS Measurement electrode->eis stability Stability Testing electrode->stability data_table Data Tabulation (PCE, Voc, Jsc, FF) jv->data_table eqe->data_table analysis Performance Comparison vs. Alternatives data_table->analysis

Caption: Experimental workflow for benchmarking solar cells.

signaling_pathway Charge Transport in a Perovskite Solar Cell cluster_light FTO FTO (Anode) ETL ETL (e.g., TiO2) ETL->FTO Electron Transport Perovskite Perovskite Absorber Perovskite->ETL Electron Injection HTL HTL (Carbazole Derivative) Perovskite->HTL Hole Injection Metal Metal (Cathode) HTL->Metal Hole Transport Photon Sunlight (hν) Photon->Perovskite Exciton Generation

References

Safety Operating Guide

Proper Disposal of 4,5-dibromo-9H-carbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4,5-dibromo-9H-carbazole, a chemical compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risks and preventing environmental contamination.

Safety and Hazard Information

Hazard Data Summary (Based on related Bromo-Carbazole Compounds)
GHS Hazard Statements H315: Causes skin irritation[1][5]
H319: Causes serious eye irritation[1][5]
H335: May cause respiratory irritation[1]
H413: May cause long lasting harmful effects to aquatic life[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][6]
P273: Avoid release to the environment
P280: Wear protective gloves/protective clothing/eye protection/face protection[1][7]
P501: Dispose of contents/container to an approved waste disposal plant[1][6][7]

Experimental Protocol for Disposal of Small Laboratory Quantities

This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and nitrile gloves.[1][4]
  • Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
  • Ensure a safety shower and eyewash station are readily accessible.[3]

2. Waste Collection and Segregation:

  • Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
  • Label the container clearly as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

3. Disposal of Solid Waste:

  • Carefully sweep up any solid this compound using a soft brush and dustpan to minimize dust generation.[1]
  • Place the collected solid into the designated hazardous waste container.
  • Any disposable materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and paper towels, must also be placed in this container.

4. Decontamination of Non-Disposable Equipment:

  • Decontaminate glassware and other non-disposable equipment by rinsing with an appropriate solvent (e.g., acetone or ethanol) in the chemical fume hood.
  • Collect the rinse solvent as hazardous waste in a separate, clearly labeled container for halogenated organic waste.
  • After the initial solvent rinse, wash the equipment with soap and water.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7]
  • Carefully collect the absorbed material and place it in the designated hazardous waste container.[7]
  • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

6. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure waste accumulation area away from incompatible materials.
  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[5] Do not dispose of this compound down the drain or in regular trash.[2][6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type solid_waste Solid this compound or Contaminated Disposables assess_waste->solid_waste Solid liquid_waste Contaminated Solvent (from decontamination) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Organic Waste Container liquid_waste->collect_liquid fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->assess_waste store_waste Store Sealed Container in Designated Waste Area collect_solid->store_waste collect_liquid->store_waste waste_pickup Arrange for Pickup by Licensed Waste Contractor store_waste->waste_pickup end End of Disposal Process waste_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4,5-dibromo-9H-carbazole

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper material disposal.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar brominated carbazole compounds, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. The toxicological properties have not been fully investigated, warranting a cautious approach[2].

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation upon contact (H315)[1][2][3][4].Gloves : Chemical-resistant gloves (e.g., nitrile rubber).
Protective Clothing : Lab coat or chemical-resistant coveralls[1][2][5].
Eye Irritation Causes serious eye irritation (H319)[1][2][3][4].Eye Protection : Safety glasses with side shields or chemical splash goggles[1][5].
Face Protection : Use a face shield in addition to goggles when there is a risk of splashing[5][6].
Respiratory Irritation May cause respiratory irritation if inhaled as dust (H335)[1][2][4].Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely[2].
General Handling Avoid all personal contact and inhalation[1].Work in a well-ventilated area, preferably a chemical fume hood[1][4].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Preparation and Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to control exposure to dust and fumes[1][4].

  • Safety Equipment : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[2].

  • PPE Donning : Before handling the compound, put on all required personal protective equipment as detailed in the table above.

Chemical Handling
  • Avoid Dust Formation : Handle the solid material carefully to prevent the generation of dust[1][2][7].

  • Container Management : Keep the container tightly closed when not in use[1][2].

  • Personal Hygiene : Avoid all personal contact with the substance[1]. Do not eat, drink, or smoke in the handling area[1][4]. Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][2][3][7].

  • Clothing : Contaminated work clothes should be laundered separately before reuse[1].

Spill Management
  • Immediate Action : In case of a spill, evacuate non-essential personnel from the area.

  • Cleanup :

    • Clean up all spills immediately, avoiding dust generation[1].

    • Use dry cleanup procedures such as sweeping or vacuuming (with an explosion-proof vacuum designed for chemical dust)[1].

    • Place the collected material into a suitable, labeled container for disposal[1][2].

    • Wash the spill area down with large amounts of water, preventing runoff into drains[1].

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Characterization : this compound should be treated as hazardous waste.

  • Containerization : Collect waste material, including contaminated PPE (gloves, etc.) and cleanup materials, in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the contents and the container at an authorized hazardous or special waste collection point[1][2][4]. Do not dispose of the material down the drain[2].

  • Regulatory Compliance : Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[2].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion & Disposal cluster_contingency Contingency Receiving Receiving & Inventory Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage RiskAssessment Risk Assessment & Protocol Review Storage->RiskAssessment PPE_Donning PPE Donning RiskAssessment->PPE_Donning Handling Chemical Handling (in Fume Hood) PPE_Donning->Handling Experiment Experimental Use Handling->Experiment Spill Spill Management Handling->Spill FirstAid First Aid (Eye Wash/Shower) Handling->FirstAid Decontamination Decontaminate Work Area & Glassware Experiment->Decontamination WasteCollection Segregate & Label Hazardous Waste Decontamination->WasteCollection PPE_Doffing PPE Doffing & Disposal WasteCollection->PPE_Doffing Disposal Authorized Waste Disposal PPE_Doffing->Disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.